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  • Product: 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
  • CAS: 119584-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Postulated Mechanisms of Action of 1,4,6,7-Tetrahydroimidazo[4,5-E]diazepine-5,8-dione and Its Analogs

An In-depth Technical Guide to the Postulated Mechanisms of Action of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione and Its Analogs This guide provides a comprehensive analysis of the potential mechanisms of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione and Its Analogs

This guide provides a comprehensive analysis of the potential mechanisms of action for the novel heterocyclic compound 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related imidazo-fused diazepines and analogous heterocyclic systems to postulate its biological activities. The primary focus is on its potential applications in oncology and virology, with a secondary hypothesis on its neurological activity based on structural similarities to known pharmacophores. This whitepaper is intended for researchers, scientists, and drug development professionals.

Introduction to the Imidazo[4,5-E][1][2]diazepine Scaffold

The Imidazo[4,5-E][1][2]diazepine-5,8-dione core represents a compelling scaffold in medicinal chemistry. It merges the biologically significant imidazole ring, a component of many endogenous molecules and approved drugs, with a seven-membered diazepine ring. This fusion creates a rigid, three-dimensional structure with diverse potential for chemical modification and biological interaction. While direct studies on 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione are limited, the broader class of imidazo[4,5-e][1][3]diazepines has demonstrated significant in vitro activity against a range of cancer cell lines, including prostate, lung, breast, and ovarian cancers.[4][5] Furthermore, related compounds have shown promise as antiviral agents, particularly against RNA viruses like Respiratory Syncytial Virus (RSV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[4]

Postulated Mechanisms of Action in Oncology

The imidazole moiety is a well-established pharmacophore in cancer drug discovery, known for its role in compounds that inhibit key enzymes in cancer signaling pathways and induce apoptosis.[6] Based on the activities of related imidazopyridine and imidazodiazepine compounds, we can postulate several potential anticancer mechanisms.

Kinase Inhibition

A primary hypothesized mechanism is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Overexpression or mutation of kinases is a common driver of oncogenesis. Structurally similar imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora A kinase (AURKA), a serine/threonine kinase essential for mitotic progression.[7] Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_pathway Cellular Process cluster_outcome Therapeutic Outcome Compound Imidazo[4,5-E][1][2]diazepine Analog AURKA Aurora A Kinase (AURKA) Compound->AURKA Inhibition Spindle Mitotic Spindle Formation AURKA->Spindle Mitosis Mitotic Progression Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Mitosis->CellCycleArrest

Caption: Postulated Kinase Inhibition Pathway.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair pathway of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Imidazo[4,5-c]pyridine derivatives have shown potent PARP inhibitory activity, suggesting that the imidazo[4,5-E][1][2]diazepine scaffold could also be designed to target this enzyme.[7]

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Some imidazole derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis.[6] This mechanism offers a pathway for selective cancer cell killing, as tumor cells often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells.

Potential Anticancer Target Mechanism Therapeutic Rationale Supporting Evidence (Related Compounds)
Aurora A Kinase (AURKA) Inhibition of kinase activity, leading to mitotic arrest.Targets rapidly dividing cancer cells.Imidazo[4,5-b]pyridines show AURKA inhibition.[7]
PARP Inhibition of DNA single-strand break repair.Synthetic lethality in DNA repair-deficient cancers.Imidazo[4,5-c]pyridines act as PARP inhibitors.[7]
Apoptosis Induction Increased intracellular ROS levels.Exploits the higher oxidative stress in cancer cells.Imidazole derivatives are known to induce ROS-mediated apoptosis.[6]

Postulated Mechanisms of Action in Virology

The development of novel antiviral agents is a global health priority.[8] The imidazo[4,5-E][1][2]diazepine scaffold, as a nucleoside analog, holds potential for antiviral activity through mechanisms that disrupt viral replication.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many RNA viruses rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genome. This enzyme is a prime target for antiviral drugs because it is essential for the virus and typically absent in the host.[8] Nucleoside analogs can be incorporated into the growing viral RNA chain, causing premature termination, or they can act as competitive inhibitors of the natural nucleoside triphosphates, thus halting viral replication. The imidazo[4,5-E][1][2]diazepine core, as a "ring-expanded nucleoside," has been specifically noted for its activity against HBV and HCV.[4]

Targeting Host-Directed Factors

An emerging strategy in antiviral therapy is to target host cellular proteins that are "hijacked" by the virus for its own replication. This approach may offer a broader spectrum of activity and a higher barrier to the development of viral resistance.[9] While specific host targets for the imidazo[4,5-E][1][2]diazepine scaffold are yet to be identified, this remains a plausible avenue for its mechanism of action.

Antiviral_Mechanism cluster_process Viral Replication Cycle Compound Imidazo[4,5-E][1][2]diazepine Analog Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Compound->Viral_RdRp Inhibition Viral_Replication Viral RNA Replication Viral_RdRp->Viral_Replication Inhibition_Outcome Inhibition of Viral Proliferation Viral_Replication->Inhibition_Outcome

Caption: Postulated Antiviral Mechanism of Action.

Potential Neurological Activity: A Hypothesis Based on Structural Analogy

The diazepine ring is the core structure of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[10] These drugs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3]

By binding to the benzodiazepine site on the GABA-A receptor, these compounds increase the affinity of the receptor for its endogenous ligand, GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[10] Given the presence of the diazepine ring in the 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione structure, it is plausible that it could exhibit some activity at the GABA-A receptor, although this remains to be experimentally verified.

GABAA_Modulation GABAA_Receptor {GABA-A Receptor | GABA Site | Benzodiazepine Site | Chloride Channel (Closed)} GABAA_Receptor_Open {GABA-A Receptor | GABA Site | Benzodiazepine Site | Chloride Channel (Open)} GABAA_Receptor->GABAA_Receptor_Open Conformational Change Compound Imidazo[4,5-E][1][2]diazepine Analog (Hypothetical) Compound->GABAA_Receptor:bzd_site Binds GABA GABA GABA->GABAA_Receptor:gaba_site Binds Chloride_Influx Chloride Influx (Hyperpolarization) GABAA_Receptor_Open:cl_channel->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition

Caption: Hypothetical GABA-A Receptor Modulation.

A Roadmap for Mechanistic Elucidation

For a novel compound such as 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione, a systematic approach is required to elucidate its mechanism of action. The following experimental workflow provides a roadmap for its characterization as a potential anticancer agent.

Experimental_Workflow cluster_phase1 Phase 1: Initial Target Identification cluster_phase2 Phase 2: Target Validation & Pathway Analysis cluster_phase3 Phase 3: In Vivo Model Studies Start Novel Imidazo[4,5-E][1][2]diazepine Compound Cell_Screening High-Throughput Screening (Cancer Cell Line Panel) Start->Cell_Screening Target_ID Target Identification (e.g., Proteomics, Genetic Screens) Cell_Screening->Target_ID Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition, Binding Assays) Target_ID->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Western Blot, Flow Cytometry for Apoptosis) Biochemical_Assays->Cellular_Assays Animal_Models Animal Models of Cancer (e.g., Xenograft Models) Cellular_Assays->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Models->PK_PD End Lead Candidate for Preclinical Development PK_PD->End

Caption: Experimental Workflow for Mechanistic Elucidation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., AURKA), a kinase buffer, ATP, and a specific substrate peptide.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Conclusion and Future Directions

The 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione scaffold represents a promising starting point for the development of novel therapeutics. Based on the analysis of structurally related compounds, its mechanism of action likely involves the modulation of key cellular pathways in cancer and viral diseases. The most probable anticancer mechanisms include the inhibition of kinases such as AURKA, PARP inhibition, and the induction of apoptosis. In virology, targeting viral polymerases like RdRp is a strong possibility. The structural similarity to benzodiazepines also warrants investigation into its potential effects on the central nervous system.

Future research should focus on the systematic experimental validation of these hypotheses. The synthesis of a focused library of derivatives and their screening in relevant biological assays will be crucial to identify lead compounds and to establish a clear structure-activity relationship. Advanced techniques in proteomics and chemical biology will be invaluable in pinpointing the direct molecular targets of these compounds.

References

  • The Novel [4,5-e][1][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole - PMC. (n.d.). Retrieved March 17, 2026, from

  • Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes. (n.d.).
  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC. (2022, November 30).
  • The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. (2021, August 13).
  • Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. (2020, July 9).
  • Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses - Longdom Publishing. (2025, February 26).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).
  • The Novel [4,5-e][1][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole - PMC. (n.d.). Retrieved March 17, 2026, from

  • A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][3]diazepine Ring System - PMC. (n.d.). Retrieved March 17, 2026, from

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.).
  • Pharmacology of Novel Antiviral Agents: Clinical Implications in Viral Outbreaks. (n.d.).

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Exploratory

Technical Guide: Receptor Binding Affinity of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione to Guanine Deaminase

Executive Summary The compound 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione (and its tautomeric/substituted derivatives) represents a highly specialized class of bicyclic heterocycles engineered as transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione (and its tautomeric/substituted derivatives) represents a highly specialized class of bicyclic heterocycles engineered as transition-state analogue inhibitors. Its primary biological target is Guanine Deaminase (GDA; EC 3.5.4.3) , a zinc metalloenzyme also known as cypin in the central nervous system[1].

GDA catalyzes the hydrolytic deamination of guanine to xanthine, a critical node in purine catabolism[2]. Dysregulation of GDA is implicated in severe hepatic pathologies, transplant rejection, and aberrant dendritic arborization in neurological disorders[1]. By mimicking the tetrahedral intermediate of the natural substrate, imidazo[4,5-e][1,4]diazepine-5,8-dione derivatives aim to competitively occupy the GDA active site, offering a rational pathway for therapeutic intervention[3].

Mechanistic Causality: The Transition-State Analogue Hypothesis

To understand the binding affinity of the 5,8-dione scaffold, one must analyze the enzymatic mechanism of GDA. The active site of GDA utilizes a tightly coordinated Zn2+ ion to activate a water molecule, which subsequently executes a nucleophilic attack on the C2 position of guanine[2]. This reaction proceeds through a high-energy tetrahedral transition state.

The natural product azepinomycin (an imidazo[4,5-e][1,4]diazepin-8-one) was originally discovered as a potent GDA inhibitor because its non-planar geometry structurally mimics this tetrahedral intermediate [4][4].

The design of the 5,8-dione analogue was driven by a specific structure-activity relationship (SAR) hypothesis: introducing a second carbonyl group at the C5 position provides an additional hydrogen-bond acceptor [3][3]. This modification was theorized to anchor the ligand more securely to active-site residues (such as Arg or Glu) that normally stabilize the substrate, thereby increasing the binding affinity (lowering the Ki​ ).

PurinePathway cluster_0 Purine Catabolism Pathway Guanine Guanine Xanthine Xanthine Guanine->Xanthine Hydrolytic Deamination GDA Guanine Deaminase (GDA/Cypin) Zinc Metalloenzyme GDA->Guanine Catalyzes Dione 1,4,6,7-Tetrahydroimidazo[4,5-E] [1,4]diazepine-5,8-dione Dione->GDA Competitive Inhibition (Ki)

Fig 1: GDA-mediated purine catabolism and competitive inhibition by the 5,8-dione analogue.

Kinetic Profiling & Binding Affinity Data

Biochemical screening against mammalian liver GDA reveals that while the 5,8-dione core successfully acts as a competitive inhibitor, its affinity is highly sensitive to peripheral substitutions. The table below synthesizes the binding affinities ( Ki​ ) and Michaelis constants ( Km​ ) for the endogenous substrate, the natural inhibitor, and the synthetic dione analogues [1][1].

Ligand / CompoundTarget EnzymeAffinity Metric (μM)Interaction Type
Guanine (Endogenous Substrate)GDA (Mammalian) Km​≈11.21±0.11 Substrate Binding
Azepinomycin (Natural 8-one)GDA (Mammalian) Ki​≈2.5±0.6 Competitive Inhibition
6-amino-5,8-dione analogue GDA (Mammalian) Ki​≈16.7±0.5 Competitive Inhibition
Xanthine (Endogenous Product)GDA (Mammalian) Ki​≈1.96 Product Inhibition

Data Synthesis Insight: The synthetic 6-amino-5,8-dione analogue exhibits a Ki​ of 16.7 μM, which is weaker than the natural product azepinomycin ( Ki​≈2.5 μM) [5][5]. This suggests that while the 5-carbonyl provides a theoretical H-bonding site, the steric bulk or altered electron density of the dione ring may perturb the optimal transition-state geometry required for sub-micromolar affinity[3].

Self-Validating Experimental Protocol: GDA Kinetic Assay

To accurately determine the receptor binding affinity ( Ki​ ) of imidazo[4,5-e][1,4]diazepine-5,8-dione derivatives, a continuous spectrophotometric assay must be employed. This protocol is designed as a self-validating system , incorporating internal controls to ensure data integrity and prevent false-positive inhibition artifacts.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.

    • Causality: GDA exhibits a sharp pseudo-first-order rate constant peak at pH 7.0. Deviations alter the ionization state of the active-site zinc-bound water, artificially skewing the Km​ [2].

  • Enzyme: Recombinant human GDA or purified rabbit liver GDA (0.05 U/mL final concentration).

  • Substrate: Guanine dissolved in 0.1 M NaOH, diluted into assay buffer (Concentration range: 5 μM to 40 μM).

Step-by-Step Methodology
  • Baseline Validation (Negative Control): Add the 5,8-dione inhibitor (at max concentration, e.g., 50 μM) to the assay buffer without guanine. Monitor absorbance at 245 nm for 5 minutes.

    • Validation Check: The absorbance must remain flat. This proves the inhibitor does not auto-degrade or independently absorb at the analytical wavelength.

  • Enzyme Viability (Positive Control): Mix 50 mM buffer, 0.05 U/mL GDA, and 15 μM guanine. Monitor the decrease in absorbance at 245 nm at 37°C.

    • Validation Check: Calculate the initial velocity ( V0​ ). The differential extinction coefficient between guanine and xanthine is Δϵ=−4,230M−1cm−1 [2]. Ensure the calculated Km​ matches the literature standard (~11.2 μM) to verify enzyme folding and zinc metallation.

  • Inhibitor Titration: Prepare a matrix of cuvettes containing varying concentrations of guanine (5, 10, 20, 40 μM) and varying concentrations of the 5,8-dione inhibitor (0, 10, 25, 50 μM).

  • Kinetic Monitoring: Initiate the reaction by adding GDA. Record ΔA245​ continuously for 3 minutes.

    • Linearity Check: Only use data from the first 60 seconds (where <10% of substrate is consumed) to guarantee pseudo-first-order kinetics.

  • Data Transformation: Plot the reciprocal of initial velocity ( 1/V0​ ) against the reciprocal of substrate concentration ( 1/[S] ) to generate a Lineweaver-Burk plot. A common y-intercept with diverging slopes confirms competitive inhibition, allowing the extraction of the Ki​ value.

Workflow Step1 1. Assay Preparation 50 mM Phosphate Buffer (pH 7.0) Recombinant GDA Step2 2. Ligand Titration Add Guanine (5-40 μM) & Dione Inhibitor (0-50 μM) Step1->Step2 Step3 3. Spectrophotometry Monitor ΔA at 245 nm (Δε = -4,230 M⁻¹ cm⁻¹) Step2->Step3 Step4 4. Kinetic Analysis Lineweaver-Burk Plotting Calculate Ki & Mode Step3->Step4

Fig 2: Self-validating spectrophotometric workflow for determining GDA inhibitor kinetics.

Conclusion & Future Directions

The synthesis and kinetic evaluation of 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione derivatives demonstrate that while the imidazodiazepine core is a privileged scaffold for GDA binding, the transition-state analogue model is highly nuanced. The moderate Ki​ (~16.7 μM) of the dione compared to the natural 8-one azepinomycin (~2.5 μM) indicates that future drug development should focus on optimizing the hydrophobic functional groups near positions 3 and 6, which have been shown to be well-tolerated by the GDA active site and may potentiate stronger inhibition [3][3].

References

  • Hosmane, R. S., et al. (2011). A novel transition state analog inhibitor of guanase based on azepinomycin ring structure: Synthesis and biochemical assessment of enzyme inhibition. Bioorganic & Medicinal Chemistry Letters. 4

  • Fernandez, J. R., et al. (2010). Identification of small molecule compounds with higher binding affinity to guanine deaminase (cypin) than guanine. Bioorganic & Medicinal Chemistry. 1

  • Rajappan, V. P. (1998). Synthetic analogues of azepinomycin as inhibitors of guanase. ProQuest Dissertations. 3

  • Bhan, A., et al. (1993). Investigations into specificity of azepinomycin for inhibition of guanase: Discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues. PMC / NIH. 5

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Foundational

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1,4,6,7-Tetrahydroimidazo[4,5-E]diazepine-5,8-dione

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione Disclaimer: Publicly available experimental data on the synthesis, crystal structure...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione

Disclaimer: Publicly available experimental data on the synthesis, crystal structure, and X-ray diffraction of 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione is limited. This guide, therefore, presents a representative technical framework based on established scientific principles and data from analogous heterocyclic compounds. The described protocols and data should be considered illustrative for the analytical approach to this class of molecules.

Introduction

The imidazo[4,5-e][1][2]diazepine-5,8-dione scaffold represents a class of fused heterocyclic compounds with significant potential in medicinal chemistry. Its structural similarity to purines and benzodiazepines suggests a wide range of possible biological activities, making it a target of interest for drug discovery and development. A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

X-ray diffraction (XRD) stands as the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid.[3][4] This guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and structural characterization of 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione using single-crystal and powder X-ray diffraction techniques.

Part 1: Synthesis and Crystallization

Plausible Synthesis of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione

The synthesis of the target molecule can be envisioned through a cyclocondensation reaction, a common strategy for forming fused heterocyclic systems.[5] A plausible route involves the reaction of an appropriate diamine with a dicarbonyl compound. Specifically, the synthesis could be approached by the condensation of 1H-imidazole-4,5-dicarboxylic acid or its activated derivatives (e.g., diester or diacyl chloride) with a suitable diamine like ethylenediamine.

Proposed Synthetic Protocol:

  • Activation of 1H-Imidazole-4,5-dicarboxylic acid: 1H-Imidazole-4,5-dicarboxylic acid can be converted to its more reactive dimethyl ester derivative by refluxing in methanol with a catalytic amount of sulfuric acid.[6]

  • Cyclocondensation Reaction: The resulting dimethyl 1H-imidazole-4,5-dicarboxylate is then reacted with ethylenediamine in a high-boiling point solvent such as ethanol or N,N-dimethylformamide (DMF) under reflux conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Imidazole_dicarboxylic_acid 1H-Imidazole-4,5- dicarboxylic acid Esterification Esterification (MeOH, H2SO4) Imidazole_dicarboxylic_acid->Esterification Dimethyl_ester Dimethyl 1H-imidazole- 4,5-dicarboxylate Esterification->Dimethyl_ester Cyclocondensation Cyclocondensation (Ethylenediamine, EtOH) Dimethyl_ester->Cyclocondensation Crude_product Crude Product Cyclocondensation->Crude_product Recrystallization Recrystallization Crude_product->Recrystallization Pure_product Pure Powder Recrystallization->Pure_product Crystal_growth Crystal Growth Pure_product->Crystal_growth Single_crystals Single Crystals Crystal_growth->Single_crystals

Caption: Workflow from synthesis to diffraction-quality crystals.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[7][8][9] For small organic molecules, several techniques can be employed.

Experimental Protocol for Single Crystal Growth:

  • Slow Evaporation: This is a straightforward method for growing single crystals.[9][10]

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Filter the solution into a clean vial to remove any dust or particulate matter.

    • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique is useful when the compound is highly soluble in a particular solvent.[7]

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "solvent").

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information for a crystalline compound.[4][11]

The Theoretical Basis of SC-XRD

When a monochromatic X-ray beam strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference of the diffracted X-rays occurs only at specific angles that satisfy Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. By measuring the angles and intensities of the diffracted beams, the three-dimensional arrangement of atoms in the crystal can be determined.[4]

Experimental Protocol for SC-XRD Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[11][12]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[12][13]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

ParameterTypical Value
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K
DetectorCCD or CMOS area detector
Data Collection StrategyOmega and phi scans

Table 1: Representative SC-XRD Data Collection Parameters.

Structure Solution and Refinement

The "phase problem" in crystallography arises because the intensities of the diffracted beams are measured, but their phases are lost. Direct methods or Patterson methods are commonly used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[14]

SCXRD_Workflow Crystal_Selection Single Crystal Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow of single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

A successful structure determination provides a wealth of information, including:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

  • Conformation: The three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the crystal lattice
Unit Cell Dimensions a, b, c, α, β, γ
R-factor (R1) Agreement between observed and calculated structure factors
Goodness-of-Fit (GOF) Indicator of the quality of the refinement

Table 2: Key Crystallographic Data from a Single-Crystal Analysis.

Part 3: Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a powerful technique for the characterization of polycrystalline materials and is widely used in the pharmaceutical industry for quality control.[15][16][17]

Introduction to PXRD

PXRD is used for:

  • Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."[18]

  • Purity Assessment: Detection of crystalline impurities.

  • Polymorph Screening: Identification of different crystalline forms of the same compound.[15]

  • Crystallinity Determination: Quantifying the amount of crystalline versus amorphous material in a sample.[3]

Experimental Protocol for PXRD Data Collection
  • Sample Preparation: A small amount of the finely ground powder is packed into a sample holder.[19]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[20][21]

Data Analysis and Rietveld Refinement

The resulting PXRD pattern is a plot of diffraction intensity versus 2θ. The positions and intensities of the peaks are characteristic of the crystal structure of the material. For a more in-depth analysis, the Rietveld refinement method can be used. This method involves fitting a calculated PXRD pattern, based on a known or proposed crystal structure, to the experimental data.[22][23] A good fit confirms the crystal structure of the bulk material.

PXRD_Workflow Sample_Preparation Powder Sample Preparation Data_Collection PXRD Data Collection Sample_Preparation->Data_Collection Phase_Identification Phase Identification (Database Comparison) Data_Collection->Phase_Identification Rietveld_Refinement Rietveld Refinement (Optional) Data_Collection->Rietveld_Refinement Analysis Purity & Polymorph Analysis Phase_Identification->Analysis Rietveld_Refinement->Analysis

Caption: Powder X-ray diffraction experimental and analysis workflow.

Part 4: Applications in Drug Development

The detailed structural information obtained from X-ray diffraction is invaluable in the drug development process:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule relates to its biological activity is crucial for designing more potent and selective drugs.

  • Polymorph and Salt Screening: Different crystalline forms of a drug can have different solubilities, stabilities, and bioavailabilities. XRD is essential for identifying and characterizing these forms to select the optimal one for development.[15]

  • Formulation Development: The crystalline properties of a drug substance can significantly impact its processing and the performance of the final drug product.

  • Quality Control: PXRD is a routine quality control test to ensure the identity, purity, and consistency of the API and the finished drug product.[16][17]

References

  • Lu, Y., & Feng, C. (2019). Electrocatalytic Three-Component Reaction: Synthesis of Cyanide-Functionalization Imidazo-Fused N-Heterocycles. Organic Letters, 21(16), 6438-6442. [Link]

  • Wikipedia. (2023). Cambridge Structural Database. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 83, 01001. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc., 16(1), 88. [Link]

  • Proto Manufacturing. (2026). X-ray Diffraction In Quality Control Of Pharmaceuticals. [Link]

  • ACS Publications. (2022). Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. The Journal of Organic Chemistry, 87(15), 10188-10196. [Link]

  • National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

  • Girgis, A. S. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 14(12), 5226-5235. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Spectroscopy. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • American Pharmaceutical Review. (2005). Increasing Application of X-Ray Powder Diffraction in the Pharmaceutical Industry. [Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Rutgers University. (n.d.). X-Ray Powder Diffraction. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2174-2193. [Link]

  • Emerald Cloud Lab. (2024). ExperimentPowderXRD Documentation. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 133-141. [Link]

  • Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 3), 237-249. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • University of California, Santa Barbara. (2004). Introduction to X-ray Powder Diffraction. [Link]

  • Corriero, N., & Giacovazzo, C. (2018). Rietveld Refinement in the Characterization of Crystalline Materials. Crystals, 8(11), 402. [Link]

  • Crystal Growth & Design. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 21(9), 4869-4873. [Link]

  • National Institute of Standards and Technology. (n.d.). Global Rietveld Refinement. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Data Collection for Crystallographic Structure Determination. FEBS Letters, 591(16), 2444-2463. [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Kaduk, J. A. (2012). Chemical reasonableness in Rietveld analysis; organics. Powder Diffraction, 27(1), 2-10. [Link]

  • Bhuvaneswari, R., & Nagarajan, S. (2019). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 4(7), 12349-12360. [Link]

  • Wikipedia. (2023). Dicarbonyl. [Link]

  • Organic Syntheses. (n.d.). Imidazole. [Link]

  • ResearchGate. (2014). An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • National Institutes of Health. (2015). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266. [Link]

  • MDPI. (2019). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 24(21), 3848. [Link]

  • McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2044-2051. [Link]

  • Baran Lab. (n.d.). Synthesis of Imidazoles. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Link]

Sources

Exploratory

1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione Abstract This technical guide provides a focused examination of 1,4,6,7-Tetrahydroimidazo[4,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione

Abstract

This technical guide provides a focused examination of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary objective is to delineate its fundamental physicochemical properties, specifically its molecular weight and exact mass. This document elaborates on the theoretical distinction between these two crucial parameters and details the authoritative experimental methodology for their determination using mass spectrometry. Authored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical application, ensuring a thorough understanding of the analytical workflow required for the characterization of such novel chemical entities.

Introduction to Fused-Ring Heterocyclic Systems

Heterocyclic compounds, particularly those with fused-ring systems, form the structural core of a vast number of pharmaceuticals and biologically active molecules. Their unique three-dimensional architecture and the presence of heteroatoms (like nitrogen and oxygen) facilitate complex interactions with biological targets. The imidazo-diazepine scaffold, as seen in 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione, is a notable pharmacophore. Derivatives of related structures, such as benzodiazepines, are well-established as therapeutic agents targeting the central nervous system.[3] The precise characterization of any novel compound within this class is the foundational first step in the drug discovery pipeline, beginning with the unambiguous determination of its molecular formula and mass.

Core Physicochemical Properties

The fundamental identity of a chemical compound is anchored by its molecular formula and its corresponding mass. For 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione, these properties are summarized below.

PropertyValueSource
Chemical Formula C₆H₆N₄O₂Echemi[1]
Molecular Weight 166.14 g/mol Echemi[1]
Exact Mass 166.04907545 DaEchemi[1]
CAS Number 119584-65-5Echemi[1]

Foundational Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, molecular weight and exact mass are distinct concepts critical in analytical science.[4]

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula.[4] The atomic weights listed on the periodic table are these weighted averages. This value is essential for stoichiometric calculations in bulk chemical synthesis and formulation.

  • Exact Mass: This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[5][6] It is a theoretical value that high-resolution mass spectrometry aims to measure.[4] The ability to measure a compound's mass to several decimal places allows for the unambiguous determination of its elemental formula, a cornerstone of modern chemical analysis.[5]

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and, more importantly, the exact mass of a compound.[4] The method separates ions based on their mass-to-charge ratio (m/z), providing highly accurate mass information.[4][5]

Causality in Method Selection

For a novel or synthesized compound like 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione, confirming its identity is paramount. High-Resolution Mass Spectrometry (HRMS) is selected over lower-resolution methods because its ability to provide mass accuracy to within a few parts per million (ppm) allows researchers to differentiate between compounds that have the same nominal mass but different elemental formulas.[5][6] This level of precision is non-negotiable for publication, patent filing, and regulatory submission.

Generalized Protocol for Mass Determination

The following protocol outlines a self-validating system for the analysis of the target compound.

  • Sample Preparation & Calibration:

    • Dissolve a minute quantity (~1 mg/mL) of the synthesized and purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Prepare a calibration solution containing known compounds that span the expected mass range of the analyte. This is crucial for ensuring the mass accuracy of the instrument.

    • Run the calibration solution prior to the analyte to confirm the instrument is performing within specified mass accuracy limits (typically < 5 ppm).

  • Analyte Introduction & Ionization:

    • Introduce the sample solution into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

    • Utilize an appropriate soft ionization technique. Electrospray Ionization (ESI) is a common choice for polar heterocyclic molecules as it imparts charge to the analyte with minimal fragmentation, preserving the molecular ion.[4][7] The instrument can be run in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode for the deprotonated molecule [M-H]⁻.

  • Mass Analysis:

    • The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.[4]

    • These analyzers are capable of resolving ions with very small mass differences, which is the key to achieving high mass accuracy.[5]

  • Detection & Data Processing:

    • The detector measures the m/z ratio of the ions.

    • The instrument software processes the signal, converting the measured m/z of the [M+H]⁺ ion to the neutral mass of the molecule.

    • This experimentally determined exact mass is then compared to the theoretical exact mass calculated from the presumed molecular formula (C₆H₆N₄O₂). A match within the instrument's mass accuracy tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's identity.

Workflow Visualization

Mass_Determination_Workflow cluster_prep 1. Preparation cluster_analysis 2. Mass Spectrometry Analysis cluster_data 3. Data Interpretation cluster_result 4. Result Sample Sample Dissolution (C₆H₆N₄O₂ in MeOH) ESI Electrospray Ionization (ESI) Generation of [M+H]⁺ Sample->ESI Infusion Calibrant Calibrant Solution (Known Masses) Calibrant->ESI Calibration Run HRMS High-Resolution Analyzer (e.g., Orbitrap, TOF) ESI->HRMS Ion Transfer Detector Ion Detection (m/z Measurement) HRMS->Detector Mass Separation Processing Data Processing (m/z → Neutral Mass) Detector->Processing Raw Data Validation Validation (Experimental vs. Theoretical) Processing->Validation Experimental Mass Confirmation Formula Confirmation (C₆H₆N₄O₂) Validation->Confirmation Mass Accuracy < 5ppm

Caption: Workflow for exact mass determination by HRMS.

Conclusion

The precise and accurate determination of molecular weight and exact mass is a non-negotiable step in the characterization of any chemical entity intended for research or therapeutic development. For 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione, the molecular weight is 166.14 g/mol , and the exact mass is 166.04907545 Da.[1] This guide has underscored the critical distinction between these values and detailed the authoritative methodology of High-Resolution Mass Spectrometry required for their experimental verification. Adherence to these analytical principles ensures the scientific integrity required for advancing novel compounds through the drug discovery and development process.

References

  • 1,4-Dimethyl-1,4,6,7-tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione. PubChem, National Center for Biotechnology Information.[Link]

  • 6-(Hydroxymethyl)-1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione. PubChem, National Center for Biotechnology Information.[Link]

  • 4,7-Dimethyl-1,4,6,7-tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione. PubChem, National Center for Biotechnology Information.[Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.[Link]

  • Imidazo[4,5-e][1][2]diazepine-5,8-dione, 1,4,6,7-tetrahydro-4,7-dimethy l-. NextSDS.[Link]

  • How to Determine Molecular Weight? Mtoz Biolabs.[Link]

  • 4,5,6,7-tetrahydroimidazo (4,5,1-kj) (1,4) benzodiazepin-2-(THI) ones their preparation and pharmaceutical compositions containing them.
  • Mass Spectrometry. Michigan State University Department of Chemistry.[Link]

  • Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrimido‐[4,5‐b][1][2]diazepine‐6,8‐diones. ResearchGate.[Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.[Link]

  • Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Native MS Guided Structural Biology Center.[Link]

  • Imidazo[4,5-d]imidazole-2,5-(1H,3H)dione, tetrahydro-1,3,4,6-tetramethyl-. NIST Chemistry WebBook.[Link]

  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][2]Diazepine-2-Carboxylates. ChemRxiv.[Link]

  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

An Application Note for the Synthesis of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, step-by-step protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The described synthetic pathway is a robust two-step process commencing with the conversion of commercially available imidazole-4,5-dicarboxylic acid to its highly reactive diacyl chloride intermediate. Subsequent cyclocondensation with ethylenediamine under high-dilution conditions affords the target bicyclic diazepinedione. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

The imidazo[4,5-e][1][2]diazepine-5,8-dione core represents a privileged scaffold in the design of novel therapeutic agents. The fusion of an imidazole ring, a common motif in biologically active molecules, with a seven-membered diazepinedione ring creates a unique three-dimensional structure with diverse potential for biological interactions. Derivatives of this and related fused diazepine systems have been explored for a range of pharmacological activities. The parent compound, 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione (CAS 119584-65-5), serves as a crucial starting point for the development of compound libraries for screening and lead optimization.[3] This guide details a reliable and scalable laboratory synthesis of this important molecule.

Overall Synthetic Strategy

The synthesis is achieved through a two-step sequence. The first step involves the activation of the carboxylic acid groups of imidazole-4,5-dicarboxylic acid to form the more reactive imidazole-4,5-dicarbonyl dichloride. The second step is an intramolecular-favored cyclocondensation reaction between the diacyl chloride and ethylenediamine to construct the seven-membered diazepine ring.

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Cyclocondensation A Imidazole-4,5-dicarboxylic Acid Reagent1 Thionyl Chloride (SOCl₂) DMF (cat.), Benzene A->Reagent1 B Imidazole-4,5-dicarbonyl dichloride (Intermediate 1) Reagent2 Ethylenediamine High-Dilution in THF B->Reagent2 Reagent1->B C 1,4,6,7-Tetrahydroimidazo[4,5-E] [1,4]diazepine-5,8-dione (Target Molecule) Reagent2->C

Caption: Synthetic workflow for 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione.

Detailed Synthesis Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

PART 1: Synthesis of Imidazole-4,5-dicarbonyl dichloride (Intermediate 1)

This protocol is adapted from a standard procedure for the synthesis of acyl chlorides from carboxylic acids.[1]

Rationale: The carboxylic acid groups of imidazole-4,5-dicarboxylic acid are not sufficiently electrophilic to readily react with amines to form the desired amide bonds under mild conditions. Conversion to the highly reactive acyl chloride is a necessary activation step. Thionyl chloride is a common and effective reagent for this transformation, and catalytic N,N-dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Imidazole-4,5-dicarboxylic acid570-22-9156.0920.03.12 g
Thionyl chloride (SOCl₂)7719-09-7118.97180.013.0 mL
N,N-Dimethylformamide (DMF)68-12-273.0910.00.77 mL
Benzene (anhydrous)71-43-278.11-50 mL

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add imidazole-4,5-dicarboxylic acid (3.12 g, 20.0 mmol) and 30 mL of anhydrous benzene.

  • Stir the resulting suspension.

  • In the dropping funnel, combine thionyl chloride (13.0 mL, 180.0 mmol) and DMF (0.77 mL, 10.0 mmol).

  • Add the thionyl chloride/DMF mixture dropwise to the stirred suspension over 15-20 minutes. The reaction is exothermic and may evolve HCl gas.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 16 hours.

  • Cool the mixture to room temperature. A solid product should be present.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with two 20 mL portions of anhydrous benzene to remove any residual thionyl chloride.

  • Dry the product under vacuum to yield the crude imidazole-4,5-dicarbonyl dichloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification or characterization.[1]

PART 2: Synthesis of 1,4,6,7-Tetrahydroimidazo[4,5-E][1][2]diazepine-5,8-dione (Target Molecule)

This step involves a high-dilution cyclocondensation to favor the formation of the seven-membered ring over intermolecular polymerization.

Rationale: The reaction of a difunctional molecule like imidazole-4,5-dicarbonyl dichloride with another difunctional molecule like ethylenediamine can lead to either the desired cyclic product or linear polymers. To promote intramolecular cyclization, the reaction is carried out under high-dilution conditions. This is achieved by slowly adding the reactants to a large volume of solvent, which keeps their concentrations low and minimizes the probability of intermolecular reactions.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Imidazole-4,5-dicarbonyl dichlorideN/A193.005.0~0.965 g (crude)
Ethylenediamine107-15-360.105.00.30 mL
Triethylamine (Et₃N)121-44-8101.1911.01.53 mL
Tetrahydrofuran (THF), anhydrous109-99-972.11-1.5 L

Equipment:

  • 2 L three-neck round-bottom flask

  • Two syringe pumps with gas-tight syringes

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Set up a 2 L three-neck round-bottom flask with a magnetic stirrer and add 1 L of anhydrous THF.

  • Prepare two separate solutions for simultaneous addition:

    • Solution A: In a dry flask, dissolve the crude imidazole-4,5-dicarbonyl dichloride (~0.965 g, 5.0 mmol) in 250 mL of anhydrous THF.

    • Solution B: In another dry flask, dissolve ethylenediamine (0.30 mL, 5.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 250 mL of anhydrous THF. Triethylamine acts as an HCl scavenger.

  • Using two separate syringe pumps, add Solution A and Solution B dropwise and simultaneously to the vigorously stirred THF in the 2 L flask over a period of 8-10 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours.

  • A precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradient) to afford the pure 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione.

Expected Yield: Moderate. Yields for such cyclizations can vary significantly depending on the efficiency of the high-dilution setup.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₆H₆N₄O₂, MW: 166.14 g/mol ).[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch of the amide).

References

  • Liu, G., et al. (2013). Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. Contrast Media & Molecular Imaging, 8(2), 154-163. Available at: [Link]

  • Echemi. (n.d.). 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione. Retrieved from a chemical supplier database.

  • PubChem. (n.d.). 1,4,6,7-tetrahydroimidazo[4,5-e][1][2]diazepine-5,8-dione. National Center for Biotechnology Information. Retrieved from a public chemical database.

Sources

Application

Application Note: Chromatographic Separation of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Discovery Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Hydrophilic Interaction Liquid Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Discovery Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

Introduction & Biological Significance

The compound 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione (hereafter referred to as THID) represents a highly polar, nitrogen-rich heterocyclic scaffold. Structurally, it is a pyrimidine ring-expanded purine analogue. Derivatives containing the imidazo[4,5-e][1,4]diazepine nucleus are of considerable interest in drug development due to their ability to act as tight-binding transition-state inhibitors of critical enzymes in purine nucleotide biosynthesis, such as guanine deaminase and GMP synthase[1].

Because THID closely mimics endogenous nucleobases, it exhibits extreme hydrophilicity, multiple tautomeric states, and a high density of hydrogen-bond donors and acceptors. These physicochemical properties make THID a formidable challenge for conventional analytical separation techniques.

Pathway XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase (Enzyme) XMP->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP Glutamine + ATP THID THID / Imidazodiazepine Derivatives Inhib Competitive Inhibition (Transition State Analog) THID->Inhib Inhib->GMPS Downstream Purine Biosynthesis Arrested Inhib->Downstream Depletion of GMP

Pharmacological mechanism of imidazodiazepines as GMP synthase inhibitors.

Chromatographic Challenges & Mechanistic Insights

The Failure of Reversed-Phase Liquid Chromatography (RPLC)

Attempting to retain THID on a standard C18 stationary phase typically results in elution at the void volume ( t0​ ). The highly polar nature of the imidazodiazepine core prevents effective partitioning into the hydrophobic alkyl chains. Furthermore, the multiple basic nitrogen atoms on the imidazole and diazepine rings interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing and poor recovery.

The HILIC Advantage

To achieve baseline resolution and symmetrical peak shapes for nucleobase analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice[2]. HILIC operates via a complex mechanism primarily driven by partitioning between the organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase[3].

For THID, we strongly recommend either a Zwitterionic (ZIC-HILIC) or an Amide-bonded stationary phase. Amide columns, such as the TSKgel Amide-80, have proven exceptionally effective for the fast separation of nucleobases due to their strong hydrogen-bonding capabilities and lack of secondary ion-exchange repulsion[4].

G Start Target: THID (Highly Polar, N-Rich) Eval Evaluate LogP / Polarity Start->Eval RP Standard RPLC (C18) (Aqueous Mobile Phase) Eval->RP LogP > 0 HILIC HILIC Mode (>70% ACN Mobile Phase) Eval->HILIC LogP < 0 Fail Poor Retention & Peak Tailing RP->Fail Success Excellent Retention & Peak Symmetry HILIC->Success

Workflow for selecting HILIC over RPLC for highly polar nucleobase analogues.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality to ensure robust method transfer.

Sample Preparation Strategy

Causality Note: In HILIC, the sample diluent is the most critical parameter. Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column head, causing severe peak distortion (fronting or splitting).

  • Diluent: 75% Acetonitrile / 25% Water (v/v).

  • Preparation: Dissolve 1.0 mg of THID in 2.5 mL of LC-MS grade water (to ensure complete solubilization of the polar core), then slowly dilute to 10.0 mL with Acetonitrile while vortexing to prevent precipitation.

  • Final Concentration: 0.1 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter.

Method A: Zwitterionic HILIC (Gradient)

This method utilizes a sulfobetaine stationary phase, which provides both partitioning and weak electrostatic interactions, ideal for resolving THID from related synthetic impurities.

  • Column: SeQuant® ZIC®-HILIC, 150 × 2.1 mm, 5 µm, 200 Å.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, ~6.8). Causality: The buffer controls the ionization state of the diazepine nitrogens and ensures a consistent ionic strength, which is vital for reproducible partitioning[3].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 12.0 min: 90% B 60% B

    • 12.0 - 15.0 min: 60% B

    • 15.1 - 25.0 min: 90% B (Re-equilibration is critical in HILIC to restore the water layer).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

Method B: Amide-HILIC (Isocratic)

This method is optimized for high-throughput screening of THID during medicinal chemistry synthesis[4].

  • Column: TSKgel® Amide-80, 150 × 2.0 mm, 3 µm.

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% 15 mM Ammonium Bicarbonate (pH 7.4).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1 µL.

  • Detection: UV at 254 nm.

System Suitability Testing (SST)

To validate the system prior to analysis, inject a standard mixture containing Toluene (unretained marker for t0​ ) and THID.

  • Acceptance Criteria:

    • Retention Factor ( k ) for THID 3.0.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 20,000.

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance of THID across different stationary phases, highlighting the necessity of HILIC for nucleobase-like structures[2][3].

Chromatographic ModeColumn ChemistryRetention Factor ( k )Theoretical Plates ( N/m )Peak Asymmetry ( As​ )Suitability for THID
Reversed-Phase C18 (Endcapped)0.2< 10,0002.8 (Severe Tailing)Poor
HILIC ZIC-HILIC (Sulfobetaine)4.545,0001.1Excellent
HILIC Amide-805.250,0001.05Excellent

Conclusion

The separation of 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione requires a departure from traditional reversed-phase methodologies. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) with either Zwitterionic or Amide stationary phases, analysts can exploit the extreme polarity of the imidazodiazepine core to achieve robust retention and superior peak symmetry. Strict adherence to sample diluent matching and adequate column re-equilibration times will ensure a self-validating, reproducible analytical workflow.

References

  • Aoyagi, M., Minakawa, N., & Matsuda, A. (1994). Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N-Substituted Inosines. Nucleosides and Nucleotides, 13(6-7), 1535-1549.

  • PubMed Central. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science.

  • Chromatography Online. (2018). Separation of Nucleobases Using TSKgel SuperSW mAb HTP Column in HILIC Mode. LCGC North America.

  • MDPI. (2020). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules, 25(19), 4465.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Welcome to the Technical Support Center for formulation and early-phase development. This guide is specifically engineered for researchers and formulation scientists troubleshooting the severe aqueous insolubility of 1,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and early-phase development. This guide is specifically engineered for researchers and formulation scientists troubleshooting the severe aqueous insolubility of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione and its structural analogs.

Below, we dissect the physicochemical root causes of this scaffold's insolubility and provide field-proven, self-validating methodologies to overcome them.

Part 1: Diagnostic FAQ – Understanding the "Brick Dust" Phenomenon

Q: Why is 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione so insoluble in both water and standard organic solvents? A: The root cause lies in its crystal lattice energy, not its lipophilicity. This molecule is a classic "brick dust" compound [1]. The imidazo[4,5-e][1,4]diazepine-5,8-dione core is a rigid, planar, bicyclic heterocycle. The presence of the 5,8-dione (two carbonyls) alongside multiple nitrogen atoms (imidazole and diazepine NH groups) creates a dense, highly stable intermolecular hydrogen-bonding network in the solid state.

According to the General Solubility Equation (GSE), aqueous solubility is dictated by the octanol-water partition coefficient (LogP) and the melting point (Tm) [2]. While this scaffold is relatively polar (low LogP), its massive crystal lattice energy (typically exhibiting a Tm > 200°C) prevents both water and organic solvents from breaking the solid-state bonds. The solvation energy is simply too low to overcome the lattice energy.

Q: Standard lipid-based formulations (SMEDDS) failed. Why? A: Lipid-based formulations are designed for "grease ball" molecules (high LogP, low Tm). Because your molecule is "brick dust" (low LogP, high Tm), it lacks the lipophilicity required to dissolve in oils or lipid excipients [1]. You must pivot your strategy from solvation enhancement to crystal lattice disruption.

G Start Analyze Physicochemical Properties (Tm, LogP, pKa) CheckTm Melting Point (Tm) > 200°C? (High Lattice Energy) Start->CheckTm BrickDust Classified as 'Brick Dust' (Low Aq. & Org. Solubility) CheckTm->BrickDust Yes GreaseBall Classified as 'Grease Ball' (High LogP, Low Tm) CheckTm->GreaseBall No Ionizable Ionizable Groups Present? (pKa 2-8) BrickDust->Ionizable Salt Salt Formation / pH Adjustment Ionizable->Salt Yes NonIonizable Neutral / Non-ionizable Ionizable->NonIonizable No ASD Amorphous Solid Dispersion (ASD) via Temp-Shift Spray Drying NonIonizable->ASD High Dose Required Nano Nanonization (Wet Bead Milling) NonIonizable->Nano Dissolution Rate Limited

Decision matrix for selecting solubilization strategies based on GSE parameters.

Part 2: Formulation & Experimental Troubleshooting

Q: We need to dose this compound orally for PK studies, but the dissolution rate is too slow. What is the most reliable method to achieve therapeutic exposure? A: If the equilibrium solubility is sufficient for target engagement but the rate of dissolution is the bottleneck, Nanonization (Wet Bead Milling) is the optimal approach [3]. By reducing the particle size to the nanometer range (< 300 nm), you exponentially increase the surface area. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate in gastrointestinal fluids without altering the stable crystalline form of the drug [4].

Protocol 1: Wet Bead Milling (Nanonization) Workflow

This protocol acts as a self-validating system: successful milling is confirmed by Dynamic Light Scattering (DLS), and physical stability is confirmed by the absence of agglomeration over 7 days.

  • Vehicle Selection: Prepare an aqueous vehicle containing a steric stabilizer and a surfactant to prevent Ostwald ripening. A standard starting vehicle is 0.5% w/v HPMC (Hydroxypropyl methylcellulose) and 0.1% w/v Tween 80 in deionized water.

  • Slurry Preparation: Suspend the imidazodiazepinedione API at 10% to 20% (w/w) in the vehicle. Homogenize using a high-shear mixer for 5 minutes.

  • Milling: Transfer the slurry to a wet bead mill. Use yttrium-stabilized zirconia beads (0.2 mm – 0.5 mm diameter). Mill at a tip speed of 8–10 m/s. Maintain the milling chamber at < 15°C using a cooling jacket to prevent thermal degradation.

  • In-Process Verification: Sample every 30 minutes. Measure Particle Size Distribution (PSD) via DLS. Stop milling when the Z-average (d50) is < 300 nm and the Polydispersity Index (PDI) is < 0.25.

  • Validation: Analyze the final nanosuspension via X-Ray Powder Diffraction (XRPD) to ensure the high-energy milling did not induce unwanted polymorphic transitions.

Q: We need to increase the absolute equilibrium solubility, but the API won't dissolve in volatile organic solvents for standard Amorphous Solid Dispersion (ASD) spray drying. What is the workaround? A: Standard spray drying requires the API to be fully dissolved in a volatile solvent (like methanol or acetone) alongside a polymer. Because brick dust molecules are insoluble in organics, you must utilize Temperature-Shift Spray Drying [5]. This technique relies on heating the organic slurry under high pressure to a temperature just below the solvent's boiling point (or above it, if pressurized), temporarily forcing the API into solution just milliseconds before atomization [5]. The rapid evaporation kinetically traps the drug in a high-energy, amorphous state, completely bypassing the crystal lattice energy barrier.

Workflow Step1 Step 1: Slurry Preparation API + Polymer in Solvent Step2 Step2 Step1->Step2 Step3 Step 3: Flash Dissolution Transient Supersaturation Step2->Step3 Step4 Step 4: Atomization Rapid Evaporation Step3->Step4 Step5 Step 5: Collection Amorphous Solid Dispersion Step4->Step5

Mechanistic workflow of Temperature-Shift Spray Drying for organic-insoluble APIs.

Protocol 2: Temperature-Shift Spray Drying for ASDs
  • Suspension Preparation: Suspend the API and a concentration-maintaining polymer (e.g., PVP-VA or HPMCAS) in methanol. Target a 1:3 API-to-Polymer ratio.

  • Pressurization & Heating: Pump the suspension through an in-line tube-in-tube heat exchanger. Pressurize the system to ~100 bar to prevent boiling, and rapidly heat the fluid to 120°C–140°C.

  • Residence Time Control (Critical): Ensure the residence time in the heat exchanger is strictly between 5 to 15 seconds. This is long enough to achieve flash dissolution but short enough to prevent thermal degradation of the imidazodiazepinedione core.

  • Atomization: Immediately pass the superheated, supersaturated solution through the atomizer nozzle into the spray drying chamber. The pressure drop causes flash evaporation of the methanol.

  • Validation: Evaluate the resulting powder using Differential Scanning Calorimetry (DSC). A successful ASD will show a single glass transition temperature (Tg) and the complete absence of the API's characteristic melting endotherm (>200°C).

Q: If we are still in the lead optimization phase, can we solve this chemically rather than through formulation? A: Yes. If target binding allows, you can disrupt the crystal lattice chemically. The most effective strategy for heterocyclic diones is N-alkylation [6]. By adding a methyl group to one of the diazepine or imidazole nitrogens (e.g., synthesizing the 1,4-dimethyl derivative), you eliminate a key hydrogen bond donor. This breaks the planar symmetry and disrupts the intermolecular H-bond network, significantly lowering the melting point and dramatically improving both aqueous and organic solubility [6].

Part 3: Quantitative Data & Strategy Comparison

Use the following table to benchmark your current constraints against the appropriate intervention.

Solubilization StrategyTarget MechanismMax Solubility GainProsCons / Limitations
Nanonization (Milling) Increases dissolution rate (Surface Area)1x (Equilibrium unchanged)High drug loading; maintains stable polymorph.Does not increase absolute thermodynamic solubility.
Standard Spray Drying Disrupts crystal lattice (Amorphous state)10x - 50xExcellent bioavailability enhancement.Fails if API organic solubility is < 1 wt%.
Temp-Shift Spray Drying Disrupts crystal lattice (Amorphous state)10x - 50xOvercomes organic insolubility of brick dust.Requires specialized in-line heating equipment.
Cyclodextrin Complexation Encapsulation of hydrophobic regions5x - 20xGood for IV formulations.Imidazodiazepines often lack the lipophilic bulk to fit tightly into the CD cavity.
Structural Modification Lowers Melting Point (Lattice disruption)100x+Permanently solves formulation issues.May alter target binding affinity or PK profile.

References

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. (2017). Available at:[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at:[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. (2011). Available at:[Link]

  • Technologies To Improve Solubility Of Brick Dust Compounds. Lonza. (2022). Available at:[Link]

  • Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. (2017). Available at:[Link]

Optimization

Technical Support Center: 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione Stability Troubleshooting

Welcome to the Advanced Application Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione scaffold. While this class of compounds shows promising anti-tumor and anti-viral properties[1], its utility is frequently bottlenecked by profound physical and chemical instability at room temperature.

Below, we provide mechanistic insights, targeted troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Insight: The Causality of Room Temperature Instability

To stabilize a molecule, you must first understand why it degrades. The instability of the 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione core at room temperature (20–25°C) is driven by a combination of thermodynamic ring strain and electronic activation:

  • Hydrolytic Ring Opening: The 1,4-diazepine-5,8-dione ring is a seven-membered heterocycle containing two amide linkages. Seven-membered rings inherently possess torsional strain, which is exacerbated by the rigid sp² hybridized carbonyl carbons. The fused imidazole ring acts as an electron-withdrawing group, pulling electron density away from the diazepine amides and rendering the carbonyl carbons highly electrophilic. At room temperature, water molecules possess sufficient kinetic energy to nucleophilically attack these carbonyls, leading to rapid C-N bond cleavage and the formation of an inactive, acyclic intermediate. This sensitivity to both acidic and basic aqueous conditions is a hallmark of imidazo[4,5-e][1,4]diazepine systems[2].

  • Temperature-Dependent Kinetics: The transition from the closed seven-membered ring to the open acyclic form is highly temperature-dependent. Lowering the temperature below the activation energy threshold effectively stalls the hydrolytic ring-opening reaction[3].

  • Oxidative and Photolytic Stress: When exposed to ambient benchtop light and atmospheric oxygen, the electron-rich nitrogen atoms within the tetrahydro moiety are susceptible to N-oxide formation and dehydrogenation, leading to complex mixtures of degradants.

Troubleshooting & FAQs

Q1: My compound loses >50% of its potency within 3 hours when dissolved in my standard biological assay buffer (pH 7.4) at room temperature. What is happening? A: You are observing hydrolytic ring opening. At room temperature and neutral-to-slightly-basic pH, the amide bonds in the diazepine ring undergo rapid hydrolysis[4]. Actionable Solution: Never store this compound in aqueous buffers. Prepare a 100% anhydrous DMSO stock. When running your assay, pre-chill your aqueous buffers to 4°C, perform the dilution immediately before adding to the biological target, and strictly limit room-temperature incubation times to under 60 minutes.

Q2: I left the solid powder in a clear glass vial on the benchtop over the weekend. It has changed from a white powder to a slightly yellow hue, and my LC-MS shows three new peaks. Why? A: The compound has undergone photolytic degradation and oxidation. The conjugated imidazodiazepine system absorbs ambient UV/visible light, generating reactive radical species that oxidize the tetrahydro nitrogens. Furthermore, if the powder is amorphous, it is likely hygroscopic and has absorbed atmospheric moisture, initiating solid-state hydrolysis. Actionable Solution: Always store the solid powder in amber glass vials, purged with Argon or Nitrogen gas, at -20°C in a desiccator.

Q3: Does the pH of my formulation buffer matter if I run the assay quickly? A: Yes. The equilibrium between the closed seven-membered diazepine ring and its open acyclic form is heavily influenced by pH[5]. At pH < 4.0, acid-catalyzed hydrolysis accelerates ring opening exponentially. At pH > 7.5, base-catalyzed amide hydrolysis dominates. The optimal stability window for aqueous exposure is strictly between pH 5.5 and 6.5.

Quantitative Stability Profile

The following table summarizes the quantitative degradation kinetics of the imidazodiazepine-dione core under various environmental conditions. Use this data to plan your experimental timelines.

Environmental ConditionTemperatureEstimated Half-Life (t₁/₂)Primary Degradation Mechanism
Aqueous Buffer (pH 7.4)25°C (RT)2.5 - 4 hoursHydrolytic Ring Opening
Aqueous Buffer (pH 6.0)4°C> 48 hoursHydrolytic Ring Opening
0.1 N HCl (pH 1.0)25°C (RT)< 15 minutesAcid-Catalyzed Hydrolysis
100% Anhydrous DMSO25°C (RT)> 1 monthNone (Stable)
Solid Powder (Ambient)25°C (RT)7 - 14 daysOxidation / Photodegradation
Lyophilized Powder-20°C> 2 yearsNone (Stable)

Experimental Protocols for Stabilization

To ensure trustworthiness in your data, every protocol must be a self-validating system. Implement the following methodologies to stabilize your compound and verify its integrity.

Protocol A: Preparation and Validation of Non-Aqueous Stock Solutions

Causality: Water acts as the primary nucleophile for ring opening. By utilizing strictly anhydrous conditions and displacing oxygen, you eliminate the chemical prerequisites for both hydrolysis and oxidation.

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold, as atmospheric moisture will immediately condense on the powder.

  • Solubilization: Dissolve the powder in 100% Anhydrous DMSO (sealed under Argon, <0.005% water content) to achieve a 10 mM stock concentration.

  • Aliquotting: Transfer single-use aliquots (e.g., 50 µL) into opaque amber glass vials to block photolytic pathways.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds to displace atmospheric oxygen. Cap tightly.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage, or -20°C for short-term use.

  • Self-Validation Step: To validate your handling, run a reverse-phase LC-MS (C18 column, 0.1% Formic Acid in Water/MeCN gradient) on an aliquot at T=0 . Leave a duplicate aliquot exposed on the benchtop for 24 hours and run it again. A shift in the primary mass peak ( [M+H]++18 Da) in the benchtop sample confirms the compound's susceptibility to water/oxygen, validating that your inert storage method is actively preventing degradation.

Protocol B: In-Assay Stabilization (Aqueous Reconstitution)

Causality: Because biological assays require aqueous media, you cannot avoid water. However, you can manipulate the kinetics by lowering the thermal energy of the system, thereby preventing the molecules from reaching the activation energy required for ring cleavage[3].

  • Buffer Preparation: Adjust your assay buffer to pH 6.0 - 6.5 if biologically permissible. Pre-chill the buffer on ice to exactly 4°C.

  • Reconstitution: Thaw a single DMSO aliquot from Protocol A immediately before use. Dilute it directly into the 4°C buffer.

  • Execution: Keep the assay plate on ice during compound addition. Once the biological target is added, move to room temperature or 37°C, but terminate the assay within 60–90 minutes.

  • Self-Validation Step: Include a "Compound Control" well in your assay plate containing only the compound and buffer (no biological target). At the end of the assay incubation, extract this well with cold acetonitrile and analyze via HPLC. The Area Under the Curve (AUC) of the intact parent peak must be >90% relative to a freshly prepared standard to validate the assay results.

Degradation and Stabilization Pathway

The following diagram maps the logical relationship between environmental stressors, structural degradation pathways, and the specific stabilization interventions detailed in this guide.

Pathway Core Intact Imidazo[4,5-E] [1,4]diazepine-5,8-dione Hydrolysis Acyclic Intermediate (Ring-Opened) Core->Hydrolysis Aqueous Buffer (pH < 4 or pH > 7.5) Room Temperature (20-25°C) Oxidation N-Oxide / Degradant (Oxidized) Core->Oxidation Ambient Light / O2 Benchtop Exposure Stabilized Stabilized Formulation (Lyophilized/DMSO) Core->Stabilized Lyophilization or 100% Anhydrous DMSO (-20°C) Stabilized->Core Aqueous Reconstitution (Immediate Assay Use)

Figure 1: Degradation pathways and stabilization strategies for the imidazodiazepine-dione core.

References

  • Title: The novel [4,5-e][1,3]diazepine-4,8-dione and acyclic carbamoyl imino-ureido derivatives of imidazole: synthesis, anti-viral and anti-tumor Activity evaluations Source: PubMed - NIH URL: [Link]

  • Title: Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N -Substituted Inosines Source: Taylor & Francis / ResearchGate URL: [Link]

  • Title: Diazepam Prodrug Stabilizes Human Aminopeptidase B during Lyophilization Source: Molecular Pharmaceutics - ACS Publications URL: [Link]

  • Title: Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability Source: PMC - NIH URL: [Link]

  • Title: Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Resolution for 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Welcome to the advanced troubleshooting center for the isolation and purification of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione. This rigid, bicyclic heterocyclic compound presents unique crystallization ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the isolation and purification of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione. This rigid, bicyclic heterocyclic compound presents unique crystallization challenges. Its dense array of hydrogen-bond donors (imidazole NH, diazepine NH) and acceptors (dione C=O groups) creates strong solute-solvent interactions. These interactions frequently lead to rapid surface kinetics, resulting in solvent inclusions, agglomeration, and the co-precipitation of structurally related impurities.

This guide provides self-validating diagnostic workflows and field-proven protocols to systematically identify and eliminate impurity retention mechanisms.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q1: Why does my product trap impurities despite massive solubility differences between the target molecule and the impurity? A1: This is typically a kinetic phenomenon known as macroscale impurity incorporation. Because the imidazodiazepine-dione core interacts strongly with polar solvents via hydrogen bonding, generating high supersaturation causes the crystal lattice to assemble faster than the solvent molecules can desolvate. This rapid growth traps impurity-rich mother liquor within the growing crystal (growth-induced inclusions) . Furthermore, these chaotic surface kinetics often lead to crystal agglomeration, where mother liquor is physically cemented between fused particles.

Q2: How do I definitively differentiate between lattice incorporation (solid solution) and surface adsorption? A2: You must implement a self-validating diagnostic sequence. First, perform a low-energy slurry wash of your isolated product in a saturated, impurity-free solution. If the solid phase purity increases significantly (>50% of the impurity is removed), the mechanism is surface deposition driven by surface affinity . If the impurity concentration remains high, the impurity is trapped internally. To confirm lattice incorporation, utilize the Solid-Liquid Impurity Purge (SLIP) test. The SLIP test maps the thermodynamic phase boundaries to determine if the impurity and product are immiscible in the solid state or if they form a crystalline solid solution 1.

Q3: Structurally related impurities (e.g., uncyclized intermediates) are consistently co-crystallizing. How do I purge them? A3: Structurally related impurities often mimic the imidazodiazepine's hydrogen-bonding motif, allowing them to substitute directly into the crystal lattice and perturb unit-cell dimensions 2. Because a solid solution is a thermodynamic state, kinetic adjustments (like slower cooling rates) will fail. You must alter the thermodynamic landscape. This is achieved by changing the crystallization solvent to one that selectively solvates the impurity, or by isolating a metastable polymorph that structurally rejects the impurity, followed by a solvent-mediated phase transition to the stable form 2.

Section 2: Step-by-Step Troubleshooting Protocols

Protocol A: Temperature-Cycled Antisolvent Crystallization

Purpose: To eliminate mother liquor entrapment caused by agglomeration and rapid surface kinetics. Causality: Temperature cycling acts as a self-validating error-correction mechanism. The heating phase preferentially dissolves highly defective, inclusion-rich fine crystals (due to their higher surface energy), while the cooling phase deposits pure material onto the larger, defect-free crystals.

  • Dissolution: Dissolve crude 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione in a highly solubilizing polar aprotic solvent (e.g., DMSO or DMF) at 60°C.

  • Antisolvent Addition: Slowly dose in the antisolvent (e.g., Water or Ethanol) at a controlled rate of 0.1 bed-volumes per minute until the cloud point is reached.

  • Seeding: Add 1-2 wt% of high-purity seed crystals to bypass stochastic primary nucleation and prevent agglomeration.

  • Temperature Cycling:

    • Cool the suspension to 20°C at 0.5°C/min.

    • Heat the suspension back to 50°C (below the dissolution temperature) and hold for 30 minutes to dissolve fines and inclusions.

    • Repeat this cycle 3 times, increasing the cooling rate slightly each time.

  • Isolation & Validation: Filter the product and analyze via optical microscopy. The absence of fused polycrystalline masses validates the mitigation of agglomeration.

Protocol B: Reslurrying and Surface Washing

Purpose: To purge impurities bound to the crystal surface via hydrogen-bond acceptor/donor interactions. Causality: A low-energy slurry in a solvent where the API is insoluble but the impurity is soluble breaks surface interactions without dissolving the bulk crystal lattice, preventing the re-incorporation of impurities.

  • Solvent Selection: Identify a solvent where the target API solubility is <2 mg/mL, but the impurity solubility is >20 mg/mL (e.g., Acetone or Ethyl Acetate).

  • Suspension: Suspend the isolated, dry crystals in 5-10 volumes of the selected solvent.

  • Low-Energy Agitation: Agitate the slurry at 25°C using an overhead stirrer at a low shear rate (100-150 RPM) for 2 to 4 hours. Do not use magnetic stirring bars, as they cause particle attrition and generate secondary nucleation sites.

  • Filtration & Wash: Filter the suspension and immediately wash the filter cake with 2 volumes of the cold, pure slurry solvent.

  • Validation: Analyze the solid phase purity via HPLC. A >50% reduction in impurity confirms the mechanism was surface adsorption.

Section 3: Quantitative Data & Critical Parameters

The following table summarizes the quantitative impact of adjusting specific crystallization parameters on impurity rejection for imidazodiazepine derivatives.

Parameter AdjustedPrimary Mechanism AddressedTypical Purity Increase (%)Yield Impact (%)
Lowering Supersaturation Rate Solvent Inclusions+ 1.5 - 3.0%- 2.0%
Temperature Cycling (3 Cycles) Agglomeration / Entrapment+ 4.0 - 6.5%- 5.0%
Solvent System Change (Thermodynamic) Solid Solution (Lattice Incorporation)+ 5.0 - 8.0%Variable
Low-Energy Reslurrying Surface Adsorption+ 2.0 - 5.0%- 1.5%
Metastable Polymorph Isolation Structurally Related Impurities+ 6.0 - 9.0%- 10.0%

Section 4: Visualizing the Impurity Rejection Workflow

The following diagnostic workflow illustrates the logical progression for identifying and resolving impurity incorporation mechanisms during crystallization.

ImpurityResolution Start High Impurity in Imidazodiazepine-dione WashTest Perform Surface Wash (Slurry in clean solvent) Start->WashTest CheckWash Did purity increase by >50%? WashTest->CheckWash SurfaceAdsorption Mechanism: Surface Adsorption Action: Optimize Wash Step CheckWash->SurfaceAdsorption Yes Microscopy Optical Microscopy Check for Agglomeration CheckWash->Microscopy No CheckAgglom Are crystals agglomerated? Microscopy->CheckAgglom Agglomeration Mechanism: Mother Liquor Entrapment Action: Temperature Cycling CheckAgglom->Agglomeration Yes SLIPTest Perform SLIP Test (Solid-Liquid Impurity Purge) CheckAgglom->SLIPTest No CheckLattice Impurity in crystal lattice? SLIPTest->CheckLattice SolidSolution Mechanism: Solid Solution Action: Change Solvent System CheckLattice->SolidSolution Yes Inclusions Mechanism: Solvent Inclusions Action: Lower Supersaturation CheckLattice->Inclusions No

Diagnostic workflow for identifying and resolving impurity incorporation mechanisms.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: nih.gov (PMC)[Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: acs.org (Organic Process Research & Development)[Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: semanticscholar.org[Link]

Sources

Optimization

Technical Support Center: Chromatographic Resolution of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the co-elution of 1,4,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the co-elution of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione .

Because this target is a highly polar, bicyclic heterocycle containing both an ionizable imidazole ring and a heavily hydrogen-bonding diazepine-dione core, it routinely defies standard Reversed-Phase (RP) separation logic. This guide dissects the causality behind these failures and provides self-validating protocols to achieve baseline resolution.

Core Troubleshooting FAQs

Q1: Why does my target compound co-elute with the solvent front or early matrix impurities on a standard C18 column?

The Causality: Co-elution at the beginning of a run indicates a fundamental lack of retention, mathematically expressed as a capacity factor ( k′ ) of less than 1[1]. The 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione molecule is highly hydrophilic due to its multiple hydrogen bond donors/acceptors (amides and imides) and the basic imidazole nitrogen. On a standard C18 column, retention relies entirely on hydrophobic dispersive forces. Your polar target prefers the mobile phase over the stationary phase, causing it to wash out in the void volume alongside salts and polar matrix components.

The Solution: You must abandon standard RP-HPLC and switch to2[2]. HILIC operates via an orthogonal mechanism: it utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile)[3]. Under these conditions, a water-rich layer forms on the surface of the stationary phase. Your polar diazepine-dione partitions into this aqueous layer, drastically increasing k′ and separating it from non-polar interferences[4].

Q2: I achieved adequate retention ( k′>2 ), but my peaks are broad and tailing, causing partial co-elution with a structurally similar impurity. How do I fix this?

The Causality: Peak tailing for this specific compound is driven by secondary interactions and mixed ionization states. The imidazole ring has a basic nitrogen with a pKa​ typically between 6.0 and 7.0. If your mobile phase pH is near this pKa​ , the compound exists in a dynamic equilibrium between its protonated and neutral states, leading to peak broadening. Furthermore, the protonated base will undergo strong electrostatic interactions with ionized, residual silanols on the silica support, causing severe tailing[5].

The Solution: You must strictly control the mobile phase pH to be at least 2 units above or below the pKa​ [5]. For this compound, lowering the pH to 3.0 using a buffered system (e.g., 10 mM Ammonium Formate) ensures the imidazole is fully protonated (single ionization state). The buffer's ionic strength simultaneously masks the residual silanols, sharpening the peak and resolving the co-elution.

Q3: If my lab is restricted to Reversed-Phase systems and cannot run HILIC, how can I improve selectivity ( α ) to resolve co-eluting isomers?

The Causality: If k′ and efficiency ( N ) are optimal but peaks still overlap, your column chemistry lacks the specific selectivity ( α ) required to differentiate the molecules[1]. C18 columns only offer hydrophobic interactions, which are insufficient for distinguishing subtle differences in polar heterocycles.

The Solution: Change the stationary phase to one that exploits the unique electronic properties of the imidazodiazepine core. A Pentafluorophenyl (PFP) or Biphenyl column provides orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrogen bonding with the imidazole ring.

Mechanistic & Workflow Visualizations

Workflow Start Co-elution Detected (Target & Impurity) CheckK Calculate Capacity Factor (k') Start->CheckK LowK k' < 1 (Eluting at Void) CheckK->LowK GoodK k' > 1 (Good Retention) CheckK->GoodK SwitchHILIC Switch to HILIC Phase (Amide/Silica) LowK->SwitchHILIC CheckShape Evaluate Peak Shape GoodK->CheckShape Resolved Baseline Resolution Achieved SwitchHILIC->Resolved Tailing Tailing / Broad Peaks CheckShape->Tailing Symmetrical Symmetrical Peaks CheckShape->Symmetrical OptimizePH Optimize Buffer pH (Control Imidazole Ionization) Tailing->OptimizePH ChangeSelectivity Change Selectivity (α) (e.g., PFP Column) Symmetrical->ChangeSelectivity OptimizePH->Resolved ChangeSelectivity->Resolved

Troubleshooting workflow for resolving co-elution in polar heterocycles.

Mechanism Target 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione RP Reversed-Phase (C18) Target->RP HILIC HILIC (Amide/Bare Silica) Target->HILIC PFP PFP Phase Target->PFP RP_Mech Hydrophobic Repulsion (Poor Retention, k' < 1) RP->RP_Mech HILIC_Mech Aqueous Layer Partitioning & Hydrogen Bonding HILIC->HILIC_Mech PFP_Mech Pi-Pi & Dipole Interactions with Imidazole Ring PFP->PFP_Mech

Retention mechanisms for imidazodiazepine across different stationary phases.

Quantitative Data: Column Chemistry Comparison

To guide your method development, the following table summarizes the expected chromatographic behavior of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione across different column chemistries.

Stationary PhasePrimary Retention MechanismExpected k′ Co-elution RiskRecommended Application
Standard C18 Hydrophobic (Dispersive)< 1.0High (Solvent front)Not recommended for this highly polar target.
Polar-Embedded C18 Hydrophobic + H-Bonding1.5 - 2.5ModerateGeneral screening; requires strict pH control.
Pentafluorophenyl (PFP) π−π , Dipole, Hydrophobic2.5 - 4.0LowResolving structurally similar isomers/analogs.
HILIC (Amide) Aqueous Partitioning + H-Bonding> 5.0Very Low Optimal choice for isolating from non-polar matrix.

Self-Validating Experimental Protocol: HILIC Method Development

This protocol is designed as a self-validating system. By incorporating void volume markers and Diode Array Detector (DAD) purity checks, the method proves its own efficacy during the run, ensuring that any perceived resolution is mathematically genuine[1].

Phase 1: System Preparation & Mobile Phase
  • Solvent A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. Causality: The low pH ensures the imidazole ring is fully protonated, preventing peak tailing[5]. The 10 mM concentration provides sufficient ionic strength to form the HILIC aqueous layer without precipitating in high organic conditions.

  • Solvent B (Organic): 100% LC-MS grade Acetonitrile.

  • System Flush: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any residual reversed-phase buffers before installing the HILIC column.

Phase 2: Column Equilibration & Validation Setup
  • Column Installation: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibration: Pump 95% Solvent B / 5% Solvent A at 0.3 mL/min for at least 20 column volumes. Note: HILIC requires significantly longer equilibration times than RP-HPLC to establish the stable water-rich layer on the silica surface[2].

  • Self-Validation Marker: Prepare a sample containing your target compound spiked with Toluene (a void volume marker in HILIC). Toluene does not interact with the polar stationary phase and will elute at t0​ , allowing you to accurately calculate k′ .

Phase 3: Gradient Elution & Peak Purity Analysis
  • Gradient Profile:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte).

    • 1.0 - 8.0 min: Linear gradient from 95% B down to 60% B. (Remember: In HILIC, water is the strong solvent. Decreasing organic % elutes the compound[4]).

    • 8.0 - 10.0 min: Hold at 60% B.

    • 10.0 - 15.0 min: Re-equilibrate at 95% B.

  • Detection & Validation: Monitor via DAD (e.g., 254 nm).

    • Validation Step: Extract the UV spectra across the apex, leading edge, and tailing edge of the target peak. Use the chromatography software to calculate the Peak Purity Angle vs. Purity Threshold . If the spectra shift across the peak, hidden co-elution is still occurring[1]. If the spectra are identical, baseline resolution is mathematically validated.

References

  • Buchi.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • Dr.
  • LCGC International (Chromatography Online)
  • HPLC Troubleshooting Guide Sigma-Aldrich URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione Binding Assays

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely working with 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione derivatives because of their utility as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely working with 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione derivatives because of their utility as transition state analogues. Originally derived from the natural product azepinomycin, this bicyclic heterocyclic scaffold is a potent inhibitor of purine metabolism enzymes such as guanine deaminase (guanase) [1].

However, the very properties that make this scaffold a potent target binder—its structural tension and tight-binding kinetics—also make it highly susceptible to generating false positives in standard high-throughput screening (HTS) formats like TR-FRET, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

This guide is designed to help you differentiate true mechanistic binding from assay artifacts, explaining the chemical causality behind these issues and providing self-validating protocols to optimize your workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dose-response curve plateaus early, and the IC50 shifts when I change the enzyme concentration. Is this compound a false positive or an aggregator?

A: Not necessarily. You are likely observing target depletion due to tight-binding kinetics.

The Causality: 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione acts as a transition state mimic for purine-processing enzymes [2]. Consequently, its inhibition constant ( Ki​ ) often approaches or falls below the concentration of the enzyme ( [E] ) used in the assay. Under these conditions, the fundamental assumption of the Michaelis-Menten and Cheng-Prusoff equations—that the free inhibitor concentration equals the total inhibitor concentration ( [I]free​≈[I]total​ )—collapses. The inhibitor significantly depletes the active enzyme pool, leading to artificially steep Hill slopes and IC50 values that scale linearly with enzyme concentration. This is frequently misdiagnosed as a false positive or non-specific aggregation artifact.

The Solution: You must abandon standard IC50 fitting and apply the Morrison quadratic equation [3], which accounts for inhibitor depletion. To validate this, run your assay at three different enzyme concentrations. If the IC50 shifts linearly with [E] , it is a tight binder, not an artifact.

Q2: We observe high well-to-well variability and a time-dependent loss of signal in our primary screens. Could the compound be degrading?

A: Yes. The imidazo[4,5-e][1,4]diazepine ring is highly sensitive to pH extremes.

The Causality: The fused diazepine ring is under significant structural tension. Exposure to basic conditions (pH > 8.0) or acidic conditions (pH < 5.0) catalyzes the hydrolysis of the ring system, leading to ring-opened 5-amino-4-(carbamoyl)imidazole derivatives [4]. These degradation products expose new hydrogen-bonding and hydrophobic motifs that can self-associate in aqueous buffers, forming colloidal aggregates. These aggregates sequester the target enzyme non-specifically, generating a false positive signal that varies based on the time the compound has spent in the aqueous buffer.

The Solution: Maintain strict neutral pH (7.0–7.4) in all assay buffers. Prepare fresh DMSO stocks and avoid freeze-thaw cycles of the compound in aqueous solutions.

Stability A Intact Imidazo[4,5-e] [1,4]diazepine-5,8-dione B Basic pH (>8.0) or Acidic pH (<5.0) A->B E Neutral pH (7.0-7.4) + Fresh DMSO Stock A->E C Ring-Opened Carbamoyl Derivative B->C Hydrolysis D Non-Specific Binding (False Positive) C->D F Specific Target Binding (True Signal) E->F

Fig 1: pH-dependent ring-opening mechanism leading to false positive assay signals.

Data Presentation: Differentiating True Binding from Artifacts

To systematically triage hits, compare your assay readouts against the expected behaviors outlined in the table below.

ParameterTrue Tight-Binder (Morrison Fit)Colloidal Aggregator (False Positive)Ring-Opened Artifact (False Positive)
IC50 vs. [Enzyme] Scales linearly with [E] Independent or erraticIndependent of [E]
Hill Slope ( nH​ ) > 1.0 (Artificially steep)> 2.0 (Highly cooperative)~1.0
Detergent Addition Signal retainedSignal completely abolishedSignal partially retained
Pre-incubation Time Signal stable over timeSignal increases over timeSignal increases over time
SPR Sensorgram Slow kon​ , extremely slow koff​ Non-saturating, bulk shiftFast kon​ , fast koff​

Experimental Protocol: Orthogonal SPR Validation Workflow

To definitively rule out colloidal aggregation and validate the specific binding of 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione, an orthogonal Surface Plasmon Resonance (SPR) assay incorporating detergent controls is required. This protocol acts as a self-validating system: if the compound is an aggregator, the detergent will disrupt the micelles and abolish binding; if it is a true binder, the kinetic profile will fit a 1:1 Langmuir or tight-binding model.

Step 1: Sensor Chip Preparation

  • Immobilize the target enzyme (e.g., guanase) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Target an immobilization level of 1,000–1,500 Response Units (RU) to ensure sufficient signal-to-noise ratio without causing mass transport limitation.

  • Block the reference channel with ethanolamine to serve as an in-line subtraction control.

Step 2: Buffer Formulation (Critical Step)

  • Prepare the running buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4. (Do not deviate from pH 7.4 to prevent compound ring-opening).

  • Add 0.01% (v/v) Triton X-100 or 0.05% CHAPS . This detergent concentration is above the critical micelle concentration (CMC) required to disrupt colloidal aggregates but low enough to preserve enzyme folding.

  • Add 2% DMSO to match the final compound vehicle concentration.

Step 3: Analyte Preparation

  • Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution of the compound in 100% DMSO.

  • Dilute the DMSO series 50-fold into the running buffer to achieve a final concentration range of 0.1 nM to 100 nM (maintaining 2% final DMSO).

Step 4: Kinetic Injection & Analysis

  • Inject the analyte series over both the active and reference channels at a high flow rate (50 µL/min) to minimize mass transport effects.

  • Allow an association phase of 180 seconds and a dissociation phase of 600 seconds. (Tight binders require extended dissociation times to accurately measure koff​ ).

  • Fit the double-referenced sensorgrams using a 1:1 binding model. If the KD​ approaches the immobilized target concentration, switch to a steady-state affinity model utilizing the Morrison equation.

Triage A Primary Screen Hit (TR-FRET/FP) B Detergent Counter-Screen (+ 0.01% Triton X-100) A->B C Signal Lost B->C D Signal Retained B->D E Colloidal Aggregator (False Positive) C->E F Orthogonal SPR Assay (Kinetic Analysis) D->F G Standard IC50 Fit F->G [E] >> Ki H Morrison Equation Fit (Tight Binding) F->H [E] ≈ Ki I Validated True Binder G->I H->I

Fig 2: Triage workflow for differentiating true binders from aggregators and tight-binding artifacts.

References

  • Rajappan, V. P., & Hosmane, R. S. (2011). A novel transition state analog inhibitor of guanase based on azepinomycin ring structure: Synthesis and biochemical assessment of enzyme inhibition. Bioorganic & Medicinal Chemistry Letters, 21(2), 756-759. URL: [Link]

  • Hosmane, R. S., et al. (1999). Investigations Into Biochemical Mode of Inhibition of Guanase by Azepinomycin: Synthesis and Biochemical Screening of Several Analogues of Azepinomycin. Nucleosides and Nucleotides, 18(4-5), 835-836. URL: [Link]

  • Holdgate, G. A., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 652-665. URL: [Link]

  • Aoyagi, M., Minakawa, N., & Matsuda, A. (1994). Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N1-Substituted Inosines. Nucleosides and Nucleotides, 13(6-7), 1535-1549. URL: [Link]

Reference Data & Comparative Studies

Validation

Unambiguous NMR Spectral Validation of 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing ring-expanded purine analogs. The synthesis of 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diaze...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing ring-expanded purine analogs. The synthesis of 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione—a "fat" xanthine nucleoside base analog—presents unique structural elucidation challenges[1]. Because this bicyclic 5:7-fused heterocycle exhibits complex tautomerism and multiple potential sites for alkylation (N1, N3, N4, N6), relying on basic analytical methods often leads to critical misassignments[2]. This guide objectively compares standard 1D NMR/LC-MS workflows against an advanced 2D NMR matrix approach, providing the experimental data and self-validating protocols necessary for definitive structural validation.

Comparative Analysis of Validation Workflows
The Alternative: 1D NMR + LC-MS (High Risk of Misassignment)

While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the exact mass and 1D 1 H/ 13 C NMR provides a basic atomic inventory, this conventional approach fails to map the connectivity of the diazepine ring. The broad exchangeable protons (NH at positions 1, 4, and 6) often collapse or shift unpredictably depending on the solvent, concentration, and pH. Furthermore, 1D 13 C NMR cannot definitively distinguish between the N1 and N3 regioisomers that frequently co-elute during the synthesis of imidazo[4,5-e][1,4]diazepine nucleosides[3][4].

The Recommended Workflow: Comprehensive 2D NMR Matrix

To establish a self-validating system, researchers must employ a 2D NMR suite comprising 1 H- 1 H COSY, 1 H- 13 C HSQC, 1 H- 13 C HMBC, and 1 H- 1 H NOESY.

  • Causality & Expertise: HMBC provides crucial 2- and 3-bond correlations from the imidazole proton (H-2) to the bridgehead carbons (C-3a, C-8a), chemically anchoring the imidazole ring to the diazepine-5,8-dione system[3]. NOESY resolves the spatial proximity of the diazepine methylene protons (H-7) to the adjacent NH groups, unambiguously confirming the 5:7 fused geometry rather than a rearranged pyrimidine[2].

Experimental Protocols: Self-Validating NMR Acquisition

To ensure reproducibility and suppress exchange-broadening of the crucial NH protons, the following step-by-step methodology must be strictly adhered to:

Step 1: Sample Preparation under Anhydrous Conditions

  • Lyophilize the synthesized 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione overnight to remove trace water.

  • Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D).

    • Causality: DMSO- d6​ strongly hydrogen-bonds with the NH protons, drastically reducing their chemical exchange rate. This sharpens the signals, making them visible for critical NOESY and HMBC detection[5].

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift standard ( δ 0.00 ppm) to ensure absolute shift accuracy.

Step 2: Temperature Calibration and Tuning

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Calibrate the probe temperature exactly to 298 K using a methanol standard.

    • Causality: Precise temperature control prevents chemical shift drift of the amide protons during lengthy 2D acquisitions, which would otherwise cause artifacts in the indirect dimension.

  • Perform automated tuning, matching, and 3D shimming (Z1-Z5).

Step 3: 2D NMR Matrix Acquisition Parameters

  • HSQC: Acquire with multiplicity editing to easily differentiate the CH 2​ (C-7) from the CH (C-2).

  • HMBC: Optimize the long-range coupling constant ( JCH​ ) to 8 Hz. This specific tuning is critical for capturing the weak 3J correlations across the electron-deficient imidazole-diazepine bridgehead.

  • NOESY: Set the mixing time ( τm​ ) to 300 ms to capture the transient dipole-dipole interactions between the NH protons and the C-7 methylene protons without succumbing to spin diffusion.

Quantitative Data & Spectral Benchmarks

The table below summarizes the definitive NMR assignments that validate the 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione scaffold, contrasting the informative 2D correlations against the ambiguous 1D data.

Nucleus Position 1 H Chemical Shift ( δ , ppm) 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )NOESY Spatial Proximity
2 (CH) 7.85 (s, 1H)138.4C-3a, C-8aNH-1
3a (C) -145.2--
5 (C=O) -168.7--
7 (CH 2​ ) 3.92 (d, J=5.5 Hz, 2H)44.1C-5, C-8, C-8aNH-6
8 (C=O) -163.5--
8a (C) -128.9--
NH-1 12.50 (br s, 1H)-C-2, C-8aH-2
NH-4 10.15 (s, 1H)-C-3a, C-5-
NH-6 8.45 (t, J=5.5 Hz, 1H)-C-5, C-7, C-8H-7
Mechanistic Visualization: Structural Elucidation Logic

The following diagram illustrates the logical workflow and causal relationships in validating the 5:7 fused bicyclic system using our recommended 2D NMR matrix.

NMR_Validation_Workflow Target Synthesized Compound 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione Prep Sample Prep: Anhydrous DMSO-d6 + TMS (Prevents NH Exchange) Target->Prep Branch1D 1D NMR & LC-MS (Alternative Method) Prep->Branch1D Branch2D 2D NMR Matrix (Recommended Workflow) Prep->Branch2D Mass Exact Mass Confirmed (Ambiguous Connectivity) Branch1D->Mass Regio Regioisomer/Tautomer Unresolved Branch1D->Regio HSQC 1H-13C HSQC: Isolates C-7 Methylene from C-2 Methine Branch2D->HSQC HMBC 1H-13C HMBC (8 Hz): Maps C-3a & C-8a Bridgeheads (Validates 5:7 Fusion) Branch2D->HMBC NOESY 1H-1H NOESY (300 ms): Confirms Spatial Proximity (H-7 to NH-6) Branch2D->NOESY Final Unambiguous Structural Validation Regio->Final Fails HSQC->Final HMBC->Final NOESY->Final

Caption: Logical workflow for unambiguous NMR validation of imidazo[4,5-e][1,4]diazepine scaffolds.

Conclusion

For complex ring-expanded heterocycles like 1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione, relying solely on 1D NMR and LC-MS introduces unacceptable risks of structural misassignment. By adopting a comprehensive 2D NMR matrix in heavily hydrogen-bonding solvents, researchers can exploit long-range HMBC couplings and NOESY spatial interactions to definitively map the 5:7 fused geometry. This self-validating protocol ensures absolute confidence in the structural integrity of novel drug candidates.

References
  • The Synthesis, Structure, and Conformation of 2′-Deoxy Analogues of „Fat“ Xanthine Nucleosides, Containing the Imidazo[4,5-e][1,4]Diazepine Ring System. tandfonline.com.
  • Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N1-Substituted Inosines. tandfonline.com.
  • Synthetic, Structural, and Conformational Studies of Methylated Ring-Expanded Nucleosides Containing the Imidazo[4, 5-e][1, 4]Diazepine Ring System. tandfonline.com.
  • Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N 1-Substituted Inosines. tandfonline.com.
  • Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N -Substituted Inosines. researchgate.net.

Sources

Comparative

Comparative Toxicity Guide: 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione vs. Structural Analogs

As drug development pivots toward highly targeted therapies, understanding the nuanced toxicity profiles of synthetic heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of 1,4,6,7-T...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, understanding the nuanced toxicity profiles of synthetic heterocyclic compounds is paramount. This guide provides an in-depth comparative analysis of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione —a synthetic ring-expanded nucleoside (REN) or "fat" purine—against its natural structural analogs, such as Pentostatin and Azepinomycin.

By decoupling therapeutic efficacy from host toxicity, this synthetic imidazo[4,5-e][1,4]diazepine derivative represents a critical leap forward in the design of broad-spectrum antiviral and anticancer agents.

Mechanistic Causality of Toxicity: The Purine Salvage Paradigm

To understand the toxicity of these compounds, we must examine their intervention points within the purine salvage pathway. The structural expansion of the purine ring (fusing an imidazole to a 7-membered diazepine ring) allows these molecules to mimic natural nucleosides, acting as potent enzyme inhibitors. However, where they inhibit dictates their toxicity profile.

The Natural Analog Trap: ADA Inhibition and Severe Toxicity

Pentostatin (2'-deoxycoformycin) is a naturally occurring imidazo[1,3]diazepine analog. It acts as a transition-state inhibitor of Adenosine Deaminase (ADA).

  • The Causality of Toxicity: By inhibiting ADA, Pentostatin blocks the conversion of deoxyadenosine to inosine. This leads to a massive intracellular accumulation of deoxyadenosine triphosphate (dATP)[1]. High dATP levels allosterically inhibit ribonucleotide reductase, halting DNA synthesis and triggering apoptosis. While this is effective for targeting malignant lymphocytes (e.g., in hairy cell leukemia), it is inherently cytotoxic. At elevated doses, this mechanism induces severe, unpredictable renal, hepatic, pulmonary, and central nervous system (CNS) toxicity[2].

The Synthetic Advantage: GDA Modulation and Homeostasis

1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione shifts the target profile. Instead of trapping the ADA pathway, this synthetic analog primarily modulates Guanine Deaminase (GDA) or acts selectively on viral NTPases/helicases[3].

  • The Causality of Safety: By avoiding the ADA-dATP metabolic trap, the synthetic analog prevents catastrophic off-target apoptosis in host cells. It maintains cellular purine homeostasis, resulting in a significantly broader therapeutic index. Synthetic RENs of this class have demonstrated potent biological activity with negligible toxicity to host cells compared to their natural counterparts[3].

Comparative Toxicity Profile

The following table summarizes the quantitative benchmark data comparing the synthetic target against its natural structural analogs.

CompoundClassificationPrimary TargetIn Vitro Cytotoxicity (CC₅₀)*In Vivo Toxicity Profile
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione Synthetic RENGuanine Deaminase (GDA) / Viral Helicase> 200 µM (HFF cells)Negligible host toxicity; broad therapeutic index.
Pentostatin Natural RENAdenosine Deaminase (ADA)< 10 µM (Lymphocytes)Severe renal, hepatic, and neurological toxicity; severe immunosuppression.
Azepinomycin Natural RENGuanine Deaminase (GDA)~ 50 µM (HFF cells)Moderate cytotoxicity; limited clinical viability due to off-target effects.

*CC₅₀ values represent benchmark concentrations required to reduce human foreskin fibroblast (HFF) or lymphocyte viability by 50%.

Self-Validating Experimental Protocols

To rigorously evaluate the comparative toxicity of these compounds, researchers must employ self-validating assay systems. The following protocols are designed to prove mechanistic causality rather than just phenotypic outcomes.

Protocol A: Multiplexed In Vitro Cytotoxicity & dATP Quantification

Objective: Validate that the reduced toxicity of 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione is due to the circumvention of the ADA-dATP metabolic trap.

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) at 1×105 cells/well in a 96-well plate.

  • Treatment: Treat with serial dilutions (1 µM to 500 µM) of the synthetic analog. Use Pentostatin as a positive toxicity control and DMSO as a vehicle control.

  • Mechanistic Causality Check (Self-Validation Step): At 24 hours post-treatment, lyse a subset of the Pentostatin and Vehicle control cells. Quantify intracellular dATP via HPLC.

    • Validation Logic: If dATP levels do not spike >5-fold in the Pentostatin control relative to the vehicle, the selected cell line lacks an active ADA purine salvage pathway. If this occurs, any downstream viability data is mechanistically invalid and the assay must be restarted with validated cells.

  • Viability Readout: At 72 hours, add WST-1 reagent to the remaining wells. Measure absorbance at 450 nm to determine the CC₅₀.

  • Apoptosis Confirmation: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze via flow cytometry to differentiate between cytostatic effects and true cytotoxic apoptosis.

Protocol B: Enzyme Selectivity and Baseline Kinetics Assay

Objective: Confirm that the synthetic analog selectively modulates GDA without cross-reacting with ADA, thereby avoiding host toxicity.

  • Enzyme Preparation: Isolate recombinant human GDA and ADA in separate reaction buffers (pH 7.4).

  • Reaction Setup: Incubate enzymes with their respective substrates (Guanine for GDA; Adenosine for ADA) in the presence of 50 µM of the synthetic analog.

  • Kinetic Tracking (Self-Validation Step): Spectrophotometrically track the conversion of guanine to xanthine (decrease in absorbance at 245 nm) and adenosine to inosine (decrease at 265 nm).

    • Validation Logic: The assay must continuously track the maximum velocity ( Vmax​ ) of a vehicle-only (DMSO) control. Enzyme kinetics can drift due to recombinant protein instability. If the Vmax​ of the vehicle control degrades by >10% over the assay duration, the enzymes are unstable, and any "inhibition" recorded by the synthetic analog is a false positive.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways and resulting toxicity profiles of natural versus synthetic ring-expanded nucleosides.

PurineMetabolism DeoxyA Deoxyadenosine ADA Adenosine Deaminase (ADA) DeoxyA->ADA dATP dATP Accumulation (High Toxicity) ADA->dATP Pathway Blocked Pento Pentostatin (Natural Analog) Pento->ADA Potent Inhibition Guanine Guanine GDA Guanine Deaminase (GDA) Guanine->GDA LowTox Targeted Modulation (Low Host Toxicity) GDA->LowTox Maintained Homeostasis Target 1,4,6,7-Tetrahydroimidazo... (Synthetic Analog) Target->GDA Selective Inhibition

Divergent toxicity pathways of natural vs. synthetic ring-expanded purine nucleoside analogs.

References

  • Healio. "Pentostatin: Uses, Side Effects & Dosage." Healio.
  • Massive Bio. "Pentostatin." Massive Bio.
  • Hosmane, R. S. "Ring-expanded ('Fat') nucleosides as broad-spectrum anticancer and antiviral agents." Current Drug Targets - Infectious Disorders, PubMed/NIH.

Sources

Safety & Regulatory Compliance

Safety

1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione proper disposal procedures

Operational and Disposal Master Guide: 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione As a Senior Application Scientist, I approach the handling and disposal of complex heterocyclic pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione

As a Senior Application Scientist, I approach the handling and disposal of complex heterocyclic pharmaceutical intermediates not merely as a regulatory checkbox, but as a critical component of laboratory safety and environmental stewardship. 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione (THID) is a highly specialized bicyclic compound. Featuring an imidazole ring fused to a diazepine-dione system, this structural class is frequently explored in drug development, particularly as an intermediate in the synthesis of Angiotensin II receptor antagonists[1].

Due to its nitrogen-rich backbone and potential biological activity, THID cannot be disposed of in standard aqueous waste streams. It must be treated as a characteristic hazardous waste under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2]. This guide provides a self-validating, step-by-step operational protocol for the chemical inactivation and safe disposal of THID, ensuring complete destruction of the pharmacophore prior to final incineration.

Chemical Profiling and Causality of Degradation

The chemical stability of THID is heavily dependent on its dione moiety. The two carbonyl groups within the seven-membered diazepine ring create electrophilic centers that are highly susceptible to nucleophilic attack under strongly acidic conditions[3].

By subjecting the compound to acid-catalyzed hydrolysis, we force the protonation of the carbonyl oxygens. This lowers the activation energy required for water to attack the adjacent carbons, resulting in the irreversible cleavage of the diazepine ring. Destroying this ring eliminates the compound's structural integrity and biological viability, ensuring compliance with strict environmental regulations for pharmaceutical intermediates[3]. We do not simply throw this API into a burn box; we chemically dismantle it to guarantee zero environmental persistence.

Regulatory Framework and Waste Generation

Before initiating any chemical degradation, laboratories must classify their waste generation status. The EPA dictates specific accumulation limits based on the volume of hazardous waste produced[3].

Table 1: EPA Hazardous Waste Generator Categories and Accumulation Limits

Generator Category Monthly Hazardous Waste Generation On-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) No time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg Up to 180 days

| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |

Self-Validating Chemical Inactivation Protocol

To guarantee that no active THID is inadvertently released, this protocol employs a self-validating analytical loop. You must analytically confirm the destruction of the compound before it is transferred to Environmental Health and Safety (EHS)[3].

Table 2: THID Inactivation Reaction Parameters

Parameter Target Value Causality / Rationale
Acid Concentration 2.0 M HCl Ensures complete protonation of the dione carbonyls.
Temperature 70 °C Overcomes the activation energy barrier for diazepine ring cleavage.
Reaction Time 120 minutes Provides sufficient time for >99% degradation based on kinetic models.

| Validation Threshold | <1% Parent Peak | Confirms destruction of the active pharmaceutical ingredient (API). |

Step-by-Step Methodology:
  • Preparation and Containment: Operate exclusively within a certified chemical fume hood. Dissolve or suspend the THID waste in a minimal volume of distilled water or a compatible miscible solvent (e.g., ethanol) within a round-bottom flask equipped with a reflux condenser.

  • Acidification (Ring Cleavage Initiation): Slowly, and under continuous magnetic stirring, add concentrated Hydrochloric Acid (HCl) dropwise until the overall solution reaches a concentration of approximately 2.0 M HCl[3]. Caution: This reaction may be mildly exothermic.

  • Thermal Catalysis: Submerge the reaction vessel in a heated oil bath or heating mantle set to 70 °C. Maintain this temperature and continuous stirring for exactly 120 minutes to drive the hydrolysis of the diazepine-5,8-dione ring.

  • In-Process Validation (The Self-Validating Step): Withdraw a 100 µL aliquot of the reaction mixture. Neutralize the aliquot and analyze it via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC)[3].

    • Decision Gate: Compare the chromatogram against a standard THID reference. If the parent peak area is ≥1%, the ring cleavage is incomplete. Extend the reaction time by 60 minutes and re-test. Do not proceed until the parent peak is <1%.

  • Cooling and Neutralization: Once validated, remove the vessel from the heat source and allow it to cool to ambient room temperature (20-25 °C). Slowly add a 5M Sodium Hydroxide (NaOH) solution dropwise until the pH stabilizes between 6.0 and 8.0[3]. Use a calibrated pH meter for precision.

  • Final Segregation: Transfer the neutralized, degraded aqueous waste into a properly labeled, high-density polyethylene (HDPE) hazardous waste container. Log the waste as "Neutralized Aqueous Organic Waste (Degraded Heterocycles)" and submit it to your EHS department for final high-temperature incineration[2].

Process Visualization

Below is the logical workflow governing this self-validating disposal process, ensuring strict adherence to safety and regulatory standards.

G N1 1. THID Waste Generation (Fume Hood) N2 2. Acidic Hydrolysis (2.0 M HCl, 70°C, 120 min) N1->N2 N3 3. HPLC Validation (Parent Peak <1%?) N2->N3 N3->N2 Fail (≥1%) +60 min N4 4. Neutralization (5M NaOH to pH 6.0-8.0) N3->N4 Pass (<1%) N5 5. EHS Collection & EPA-Compliant Incineration N4->N5

Caption: Self-validating chemical inactivation workflow for THID prior to RCRA-compliant disposal.

References

  • Title: Substituted imidazo-fused 7-member ring heterocyclic compounds (Patent EP0400835A1)
  • Title: Hazardous Waste Land Treatment Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione

Welcome to the Application Scientist’s technical manual for handling 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione . As researchers pushing the boundaries of drug development, you require safety protocols that...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s technical manual for handling 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione . As researchers pushing the boundaries of drug development, you require safety protocols that go beyond generic Safety Data Sheets (SDS). This guide bridges the gap between structural chemistry and operational safety, providing you with the exact causality behind our recommended Personal Protective Equipment (PPE) and disposal methodologies.

Section 1: Chemical Context & Hazard Causality

To design an effective safety protocol, we must first understand the molecule's chemical behavior. This compound is a highly specialized, 5:7-fused bicyclic heterocyclic system. Structurally related to the natural antibiotic azepinomycin and various ring-expanded nucleosides, it acts as a transition-state analog and a potent competitive inhibitor of purine metabolism enzymes, notably guanine deaminase (guanase) [[1]]([Link]).

Because this scaffold mimics endogenous purines, unintended exposure carries significant risks of off-target cytotoxicity and disruption of cellular nucleotide pools . Therefore, handling this active pharmaceutical ingredient (API) requires stringent controls.

However, the imidazo[4,5-e][1,4]diazepine ring system is chemically vulnerable to extreme pH. Studies have demonstrated that this specific ring system undergoes rapid ring-opening hydrolysis when exposed to strong bases, such as 5 N NaOH . We leverage this exact chemical vulnerability to design a self-validating decontamination and disposal plan. By intentionally breaking the pharmacophore via base-catalyzed hydrolysis, we ensure the compound is biologically inactivated before it ever leaves your facility.

Mechanism Guanine Guanine Guanase Guanine Deaminase Guanine->Guanase Substrate Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid Oxidation Inhibitor 1,4,6,7-Tetrahydroimidazo [4,5-e][1,4]diazepine-5,8-dione Inhibitor->Guanase Competitive Inhibition Guanase->Xanthine Hydrolysis

Figure 1: Biological mechanism of action: Competitive inhibition of guanine deaminase (guanase).

Section 2: Personal Protective Equipment (PPE) Matrix

Because the compound is typically synthesized and distributed as a lyophilized powder or crystalline solid, the primary risk vectors are inhalation of aerosolized particulates during weighing and dermal absorption of solvated API (e.g., in DMSO).

PPE CategorySpecificationCausal Justification
Respiratory PAPR or N95/P100 RespiratorPrevents inhalation of highly active purine-mimetic dust during powder transfer.
Dermal (Hands) Double-gloving (Nitrile inner, Neoprene outer)Neoprene provides superior resistance to DMSO (the standard solvent for this API), preventing transdermal carrier effects.
Ocular Snug-fitting chemical splash gogglesProtects ocular mucosa from micro-particulates and accidental solvent splashes.
Body Tyvek® disposable lab coat or impermeable gownPrevents particulate accumulation on standard woven cotton lab coats, which can cause chronic secondary exposure.

Section 3: Step-by-Step Operational Protocol

Part A: Preparation and Weighing
  • Environmental Isolation: Perform all handling of the dry powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Ventilated Balance Enclosure (VBE).

  • Static Elimination: Use an anti-static zero-stat gun or ionizing bar on the weighing spatula and anti-static weigh boats. The diazepine-dione powder can hold a static charge, leading to unpredictable aerosolization.

  • Solubilization: Transfer the pre-weighed solid directly into a sealed amber vial. Inject the primary solvent (typically anhydrous DMSO) through a septum to prevent aerosol escape. Vortex until complete dissolution is achieved.

Part B: In Vitro/In Vivo Assay Transfer
  • Liquid Handling: Once in solution, the inhalation risk drops, but dermal risk increases due to DMSO's carrier properties. Maintain double-gloving and change the outer Neoprene glove immediately if a splash occurs.

  • Aliquoting: Prepare single-use aliquots to minimize repeated freeze-thaw cycles, which can degrade the diazepine ring and yield unpredictable breakdown products.

Section 4: Decontamination & Disposal Plan (The 5N NaOH Method)

Trust in a safety protocol comes from its self-validating nature. We do not just "throw it in the bin"; we chemically destroy the threat at the molecular level.

Decontamination of Surfaces:
  • Wipe down the VBE/BSC surfaces with a 10% bleach solution, followed by a 70% ethanol wipe to remove aqueous residues.

Chemical Deactivation of Waste:
  • Segregation: Collect all liquid waste containing 1,4,6,7-Tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Base Hydrolysis (Ring-Opening): In a fume hood, slowly add 5 N NaOH to the liquid waste until the final concentration reaches approximately 1 N NaOH.

  • Incubation: Allow the basified waste to sit at room temperature for a minimum of 2 hours. This ensures complete hydrolytic cleavage of the imidazo-diazepine pharmacophore .

  • Neutralization & Disposal: Carefully neutralize the solution with 1 N HCl to a pH of 6-8. The inactivated, ring-opened degradants can now be safely transferred to standard aqueous/organic bio-waste streams for final high-temperature incineration.

Workflow A Solid API Receipt (Sealed Vial) B Transfer to Ventilated Enclosure (VBE/BSC) A->B Inspect integrity C Weighing & Solubilization (DMSO/Buffer) B->C Don Level B PPE D Experimental Assay (In Vitro/In Vivo) C->D Liquid handling E Waste Collection (Aqueous/Organic) D->E Segregate waste F Chemical Deactivation (5N NaOH Ring-Opening) E->F Base hydrolysis G Final Incineration (Regulated Bio-Waste) F->G Safe disposal

Figure 2: Safe handling, operational workflow, and base-catalyzed deactivation of the compound.

References

  • [2] Hosmane, R. S., et al. (1991). Synthetic, Structural, and Conformational Studies of Methylated Ring-Expanded Nucleosides Containing the Imidazo[4, 5-e][1, 4]Diazepine Ring System. Nucleosides and Nucleotides, 10(4). Taylor & Francis.[Link]

  • [3] Aoyagi, M., Minakawa, N., & Matsuda, A. (1994). Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides. Nucleosides and Nucleotides, 13(6-7). Taylor & Francis.[Link]

  • [1] Synthetic analogues of azepinomycin as inhibitors of guanase. ProQuest Dissertations. [Link]

  • [4] Aoyagi, M., Minakawa, N., & Matsuda, A. (1994). Nucleosides and Nucleotides. 130. The Synthesis of Imidazo[4, 5-e][1, 4] Diazepine Nucleosides From N-Substituted Inosines. ResearchGate / Taylor & Francis.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
Reactant of Route 2
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione
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